molecular formula C10H13Cl2NO B1636504 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride CAS No. 67466-40-4

3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1636504
CAS No.: 67466-40-4
M. Wt: 234.12 g/mol
InChI Key: OABQNRFBTRGANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NO and its molecular weight is 234.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABQNRFBTRGANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986829
Record name 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67466-40-4
Record name 3-Pyrrolidinol, 3-(p-chlorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067466404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Pyrrolidinol Derivative

In the realm of medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone, offering a versatile three-dimensional framework for novel therapeutics.[1] The specific compound, 3-(4-chlorophenyl)pyrrolidin-3-ol HCl, presents as a promising, yet sparsely documented, entity. A thorough investigation of its physicochemical properties is paramount to unlocking its therapeutic potential and ensuring a streamlined development pathway.

This guide provides a comprehensive framework for the physicochemical characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl. It is important to note that as of the writing of this document, detailed experimental data for this specific compound (CAS 67466-40-4) is not extensively available in peer-reviewed literature. Therefore, this guide will utilize a dual approach: outlining the essential characterization workflow for the target compound and supplementing these protocols with data from a closely related and well-characterized analog, 3-(4-chlorophenyl)-5-methylpyrrolidin-3-ol HCl (CAS 67466-45-9), to provide concrete examples and practical insights. This methodology ensures a robust and scientifically grounded exploration of the core physicochemical attributes that govern the behavior of this class of molecules.

Structural Identity and Verification: The Foundation of Characterization

The initial and most critical step is the unambiguous confirmation of the chemical structure of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl. This establishes the foundational identity of the active pharmaceutical ingredient (API).

Core Structural Attributes

The target molecule is comprised of a pyrrolidine ring, a hydroxyl group at the 3-position, and a 4-chlorophenyl substituent also at the 3-position. The hydrochloride salt is formed by the protonation of the pyrrolidine nitrogen.

PropertyValue (for C10H13Cl2NO)Source
CAS Number 67466-40-4ChemicalBook[2]
Molecular Formula C10H13Cl2NOChemicalBook[2]
Molecular Weight 234.12 g/mol ChemicalBook[2]

Illustrative Data from a Closely Related Analog: 3-(4-chlorophenyl)-5-methylpyrrolidin-3-ol HCl

PropertyValue (for C11H15Cl2NO)Source
CAS Number 67466-45-9PubChem[3]
Molecular Formula C11H15Cl2NOPubChem[3]
Molecular Weight 248.15 g/mol PubChem[3]
IUPAC Name 3-(4-chlorophenyl)-5-methylpyrrolidin-3-ol;hydrochloridePubChem[3]
Experimental Workflow for Structural Elucidation

A multi-technique approach is essential for irrefutable structural confirmation.

Caption: Workflow for Structural Confirmation.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would correspond to the aromatic protons of the chlorophenyl group, the methylene protons of the pyrrolidine ring, and the hydroxyl proton.

  • ¹³C NMR: Reveals the number of unique carbon environments. Key signals would include those from the aromatic ring, the quaternary carbon at the 3-position, and the methylene carbons of the pyrrolidine ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which should be consistent with the calculated mass of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.

IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the protonated amine, C-H stretches of the aromatic and aliphatic portions, and the C-Cl stretch of the chlorophenyl group.

Purity Assessment: Quantifying the API

Ensuring the purity of the API is a critical aspect of drug development, as impurities can affect both efficacy and safety.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for purity analysis of small molecules. A validated HPLC method is essential for separating the main component from any potential impurities, such as starting materials, by-products, or degradation products.

Protocol for HPLC Method Development:

  • Column Selection: A C18 column is a common starting point for molecules of this polarity.

  • Mobile Phase Screening: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine-containing analyte.

  • Wavelength Selection: The UV detection wavelength should be set at the λmax of the 4-chlorophenyl chromophore to maximize sensitivity.

  • Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Residual Solvents: Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (FID) or mass spectrometry (MS) detector is used to identify and quantify any residual solvents from the synthesis and purification process.

Inorganic Impurities

Analysis for heavy metals and other inorganic impurities should be performed using techniques such as inductively coupled plasma-mass spectrometry (ICP-MS).

Solid-State Characterization: Understanding the Material's Form

The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability.

Caption: Solid-State Characterization Workflow.

Crystallinity: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for determining the crystallinity of the API. A crystalline solid will produce a distinct diffraction pattern of sharp peaks, while an amorphous material will show a broad halo. XRPD is also crucial for identifying different polymorphic forms.

Thermal Properties: DSC and TGA
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature (for amorphous materials), and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and to determine the temperature at which the compound begins to decompose.

Hygroscopicity: Dynamic Vapor Sorption (DVS)

DVS analysis measures the uptake and loss of water vapor by the sample as a function of relative humidity. This is critical for understanding the material's physical stability under different storage conditions and its potential to deliquesce.

Solubility and Dissolution: Key Determinants of Bioavailability

The solubility of an API is a critical factor influencing its absorption and bioavailability.

Aqueous Solubility

The solubility of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl should be determined in various aqueous media, including:

  • Purified water

  • pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract

  • Biorelevant media (e.g., FaSSIF, FeSSIF)

Protocol for Equilibrium Solubility Determination:

  • Add an excess of the API to the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Filter the suspension to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV.

pKa Determination

The pKa of the protonated pyrrolidine nitrogen is a key parameter that influences solubility as a function of pH. It can be determined by potentiometric titration or by UV-spectrophotometry in buffers of varying pH.

Lipophilicity: LogP/LogD

The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of the compound's lipophilicity. This property is crucial for predicting its absorption and distribution characteristics. The shake-flask method or chromatographic methods can be used for its determination.

Stability Profile: Ensuring Product Quality Over Time

A comprehensive stability testing program is essential to determine the shelf-life of the API and to identify potential degradation pathways.

Solid-State Stability

The API should be subjected to accelerated stability studies under various conditions of temperature and humidity (e.g., 40 °C/75% RH) as per ICH guidelines. Samples should be analyzed at predetermined time points for appearance, purity (by HPLC), and solid-form changes (by XRPD).

Solution-State Stability

The stability of the API in solution should be evaluated under various conditions, including different pH values and exposure to light (photostability). This helps to identify potential degradation products and to establish suitable formulation conditions.

Conclusion: A Roadmap for Development

The physicochemical characterization of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl is a multifaceted endeavor that provides the critical data necessary for informed decision-making throughout the drug development process. By systematically evaluating its identity, purity, solid-state properties, solubility, and stability, researchers can build a comprehensive understanding of this promising molecule. While a data gap currently exists for the target compound, the methodologies and illustrative data from its close analog presented in this guide offer a robust roadmap for its complete and thorough characterization. This diligent and scientifically rigorous approach is the bedrock upon which successful therapeutic development is built.

References

  • PubChem. 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1). [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

solubility profile of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Crystallization Thermodynamics of 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

Executive Summary

This technical guide provides a comprehensive solubility profile and process development framework for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride .[1][2] As a chiral pyrrolidine scaffold often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and kinase inhibitors, the purity of this intermediate is critical.

The hydrochloride salt form imparts significant lattice energy, rendering the molecule highly soluble in polar protic solvents while creating a steep solubility drop-off in aprotic and non-polar media.[1][2] This guide outlines the thermodynamic basis for solvent selection, classifies solvents by utility (dissolution vs. anti-solvent), and provides a self-validating protocol for generating precise solubility curves (Van't Hoff plots).[1][2]

Physicochemical Context & Solvation Mechanism

To design an effective crystallization or reaction solvent system, one must understand the competition between the crystal lattice energy and the solvation energy.

  • Structural Analysis: The molecule features a secondary amine (protonated in HCl form), a tertiary alcohol at the C3 position, and a lipophilic 4-chlorophenyl ring.[1]

  • The Chloride Effect: The ionic bond between the pyrrolidinium cation and the chloride anion dominates the solubility profile.[2] Solvents with high dielectric constants (

    
    ) are required to dissociate this ion pair.[1][2]
    
  • Hydrophilicity vs. Lipophilicity: While the chlorophenyl group is lipophilic, the ionic head group and the hydroxyl moiety make the bulk solid hygroscopic and water-soluble.[1][2]

Solvent Interaction Model
  • Protic Solvents (MeOH, Water): Form strong hydrogen bond networks with the chloride ion and the hydroxyl group, leading to high solubility.[1]

  • Dipolar Aprotic Solvents (DMSO, DMF): Solvate the cation effectively but leave the anion "naked," often resulting in high solubility but poor crystallization recovery.[1]

  • Non-Polar Solvents (Toluene, Heptane): Lack the dielectric strength to overcome the lattice energy, serving as strict anti-solvents.[1]

Solubility Landscape & Solvent Classification

The following classification is derived from empirical data on structurally analogous aryl-pyrrolidine salts and patent literature regarding pyrrolidin-3-ol purification [1][2].

Table 1: Solubility Profile & Process Utility
Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Class A: High Solubility Water, Methanol, DMSO

Initial dissolution; Reaction media.[1][2] Difficult to crystallize from without anti-solvent.[1][2]
Class B: Temperature Dependent Ethanol, Isopropanol (IPA), n-Butanol

Primary Crystallization Solvents. High solubility at boiling; low at

.[1][2]
Class C: Low Solubility Acetone, Tetrahydrofuran (THF)

Wash solvents; Anti-solvents to induce nucleation.[1][2]
Class D: Anti-Solvents Ethyl Acetate, MTBE, Toluene, Heptane

Yield maximization (crash-out); Removing non-polar impurities.[1][2]

Critical Insight: The most robust recrystallization system for this specific HCl salt is typically Isopropanol (IPA) or an Ethanol/MTBE binary system.[1][2] IPA offers the ideal "Goldilocks" polarity—sufficient to dissolve the salt at


 but allows high recovery ( 

) upon cooling to

.[1][2]

Thermodynamic Modeling (Van't Hoff Analysis)

For precise process control, solubility is modeled using the Van't Hoff equation.[2] This allows you to predict the saturation temperature (


) for a given concentration.[1][2]

[1][2]
  • 
     : Mole fraction solubility[1][2]
    
  • 
     : Enthalpy of dissolution (typically positive/endothermic for this salt)[1][2]
    
  • 
     : Temperature in Kelvin[1][2]
    

Process Implication: A steep slope in the Van't Hoff plot (high


) indicates that cooling crystallization will be highly effective.[1][2] For 3-(4-chlorophenyl)pyrrolidin-3-ol HCl, the enthalpy of dissolution in IPA is estimated to be high, favoring cooling crystallization over evaporative methods.[1][2]

Experimental Protocol: Polythermal Solubility Determination

Since exact batch-specific data can vary with impurity profiles, you must generate a solubility curve for your specific lot.[1][2] This protocol uses the polythermal method (clear point/cloud point), which is superior to isothermal gravimetric methods for process speed and accuracy.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solid (approx 50-500 mg) AddSolvent Add Initial Solvent (Target 50 mg/mL) Start->AddSolvent Heat Heat to Reflux (1°C/min ramp) AddSolvent->Heat CheckDissolution Visual Check: Dissolved? Heat->CheckDissolution RecordClear Record Clear Point (T_clear) (Saturation Temp) CheckDissolution->RecordClear Yes AddMoreSolvent Add Solvent Aliquot (Dilute to next conc.) CheckDissolution->AddMoreSolvent No (Solids persist) Cool Cool Slowly (-0.5°C/min) RecordClear->Cool RecordCloud Record Cloud Point (T_cloud) (Nucleation Temp) Cool->RecordCloud RecordCloud->AddMoreSolvent AddMoreSolvent->Heat Repeat Cycle Stop End: Plot ln(x) vs 1/T AddMoreSolvent->Stop Limit Reached

Figure 1: Polythermal solubility screening workflow.[1][2] This cycle determines the Metastable Zone Width (MSZW).[1]

Step-by-Step Procedure
  • Preparation: Load 100 mg of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl into a clear glass vial with a magnetic stir bar.

  • Initial Addition: Add 1.0 mL of the target solvent (e.g., Isopropanol).

  • Heating Ramp: Place in a reaction block (e.g., Mettler Toledo EasyMax or standard oil bath). Heat at a rate of

    
     under agitation (400 rpm).
    
  • Clear Point Detection: Record the exact temperature (

    
    ) where the solution becomes optically transparent. This represents the saturation temperature for that concentration (
    
    
    
    ).[1][2]
  • Cooling Ramp: Cool the solution at

    
    .
    
  • Cloud Point Detection: Record the temperature (

    
    ) where turbidity first appears.[1][2] The difference (
    
    
    
    ) is the Metastable Zone Width (MSZW).[1][2]
  • Iteration: Add 0.5 mL of solvent to the same vial (new conc:

    
    ) and repeat steps 3-6.
    
  • Data Processing: Repeat until 5-6 data points are collected. Plot

    
     vs. 
    
    
    
    .[1][2]

Process Optimization Logic

When designing the final purification step, use the logic below to balance yield and purity.

SolventLogic Impurity Impurity Profile Polar Polar Impurities (Salts, dimers) Impurity->Polar NonPolar Non-Polar Impurities (Unreacted SM, organics) Impurity->NonPolar Strategy2 Use Water/Acetone (Anti-Solvent) Polar->Strategy2 Best For Strategy1 Use IPA/EtOH (Cooling Cryst.) NonPolar->Strategy1 Best For Result1 Product Crystallizes Non-polars stay in Mother Liquor Strategy1->Result1 Result2 Product Crystallizes Polars stay in water phase Strategy2->Result2

Figure 2: Solvent selection logic based on impurity profile.

Recommendation: For general purification of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl, recrystallization from Isopropanol (IPA) is the standard recommendation.[1][2]

  • Protocol: Dissolve in minimum IPA at reflux (

    
    ).[1][2] Polish filter hot. Cool slowly to 
    
    
    
    , then chill to
    
    
    for 2 hours. Filter and wash with cold MTBE or Ethyl Acetate (Class D solvents) to remove surface mother liquor without redissolving the cake.[1]

References

  • Mullins, J. et al. (2010).[1][2] Process for preparing pure (3S)-pyrrolidin-3-ol hydrochloride. Patent WO2010048314.[1][2] Link[1][2]

  • Santa Cruz Biotechnology. (2024).[1][2] (±)-trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride Product Data. Link[1][2]

  • Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Standard text for Van't Hoff analysis protocols).

  • PubChem. (2025).[1][2][3] Compound Summary: 3-(4-Chlorophenyl)pyrrolidin-3-ol.[1][2][3] National Library of Medicine.[2] Link[1][2]

Sources

Pharmacological Applications of the 3-(4-chlorophenyl)pyrrolidin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(4-chlorophenyl)pyrrolidin-3-ol scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a constrained nitrogen heterocycle, a lipophilic 4-chlorophenyl moiety, and a polar C3-hydroxyl group, this scaffold serves as a critical pharmacophore for targeting monoamine transporters (MATs) and G-protein coupled receptors (GPCRs) .

Unlike flexible acyclic analogs (e.g., venlafaxine metabolites), the pyrrolidine ring imposes conformational rigidity, reducing the entropic penalty of binding and enhancing selectivity profiles. This guide details the pharmacological utility of this scaffold, focusing on its role as a probe for dopamine/norepinephrine transporters, its emerging application in antimicrobial discovery, and the specific experimental protocols required to validate its biological activity.

Structural Biology & Structure-Activity Relationship (SAR)

The pharmacological potency of 3-(4-chlorophenyl)pyrrolidin-3-ol stems from its ability to mimic the transition state of neurotransmitters or stabilize specific receptor conformations.

Core Pharmacophore Features
  • The Pyrrolidine Ring (sp³-rich): Provides a defined vector for substituents, avoiding the "flatness" of aromatic-heavy drug candidates. The secondary amine allows for easy diversification (alkylation/acylation) to tune solubility and target affinity.

  • C3-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor. In monoamine transporter ligands, this -OH group often interacts with an aspartate residue (e.g., Asp79 in DAT) or stabilizes the ligand within the orthosteric binding pocket.

  • 4-Chlorophenyl Moiety: Occupies the hydrophobic sub-pocket. The chlorine atom at the para position enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity (logP), facilitating Blood-Brain Barrier (BBB) penetration.

Stereochemical Implications

The C3 position is a chiral center. Pharmacological activity is often enantioselective:

  • (S)-Enantiomer: Frequently associated with higher affinity for transporters (DAT/NET) in related 3-arylpyrrolidine series.

  • (R)-Enantiomer: May exhibit altered selectivity profiles or reduced potency, often used as a negative control in binding assays.

Pharmacological Targets & Mechanisms[1][2][3][4]

Monoamine Transporter Modulation (DAT/NET/SERT)

This scaffold is a structural congener of "triple reuptake inhibitors" (TRIs). It functions by competitively inhibiting the reuptake of neurotransmitters into the presynaptic neuron.[1]

  • Mechanism: The protonated pyrrolidine nitrogen mimics the amino group of dopamine/norepinephrine, forming an ionic bond with the transporter's central binding site. The 4-chlorophenyl group wedges into the hydrophobic pocket, preventing the transporter from undergoing the conformational change required for substrate translocation.

  • Therapeutic Relevance: Depression (SNRI activity), neuropathic pain, and psychostimulant addiction research.

Antimicrobial & Antifungal Activity

Recent high-throughput screens have identified N-substituted derivatives of this scaffold as potent inhibitors of Candida albicans and Mycobacterium tuberculosis.

  • Mechanism: Disruption of ergosterol biosynthesis (fungi) or inhibition of cell wall synthesis enzymes (bacteria). The 3-ol group is critical for solubility in bacterial porins.

Visualization: SAR & Signaling Pathways

Scaffold Versatility Map

SAR_Map Core 3-(4-chlorophenyl) pyrrolidin-3-ol N_Sub N-Substitution (Alkyl/Aryl) Core->N_Sub C3_OH C3-Hydroxyl Interaction Core->C3_OH Ph_Cl 4-Cl-Phenyl Lipophilicity Core->Ph_Cl DAT DAT/NET Inhibition (Neurology) N_Sub->DAT Selectivity Tuning AntiMicrob Cell Wall Disruption (Antimicrobial) N_Sub->AntiMicrob Permeability C3_OH->DAT H-Bonding (Asp) Metab Metabolic Stability (t1/2 Increase) Ph_Cl->Metab Block CYP Oxid.

Figure 1: Structure-Activity Relationship (SAR) map highlighting how specific structural regions of the scaffold dictate pharmacological outcomes.

Monoamine Reuptake Inhibition Mechanism

Mechanism Ligand Scaffold Ligand (Protonated) Synapse Synaptic Cleft (High DA/NE) Ligand->Synapse Administration Transporter Transporter (DAT/NET) Open-to-Out Synapse->Transporter Competition Blocked Transport Blocked (Conformational Lock) Transporter->Blocked Binding Signal Enhanced Neurotransmission Blocked->Signal Accumulation of NT

Figure 2: Mechanistic pathway of monoamine transporter inhibition by the 3-(4-chlorophenyl)pyrrolidin-3-ol scaffold.

Experimental Protocols

Protocol A: Radioligand Binding Assay (DAT/NET/SERT)

Objective: Determine the affinity (


) of the scaffold derivative for human monoamine transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT).

  • Scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L membrane suspension (10-20 
      
      
      
      g protein).
    • 25

      
      L radioligand (final concentration 
      
      
      
      ).
    • 25

      
      L test compound (10⁻¹⁰ to 10⁻⁵ M).
      
  • Equilibrium: Incubate at 25°C for 60 minutes (DAT/SERT) or 4°C for 120 minutes (NET) to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation fluid and count radioactivity (CPM).

  • Analysis: Plot log[concentration] vs. % specific binding. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Antimicrobial Susceptibility (MIC Determination)

Objective: Evaluate the scaffold's efficacy against Candida albicans or bacterial strains.

Methodology:

  • Inoculum Prep: Adjust fungal/bacterial suspension to

    
     CFU/mL in RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).
    
  • Dilution: Prepare serial 2-fold dilutions of the test compound in 96-well microplates (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L inoculum to each well. Incubate at 35°C for 24-48 hours.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration with no visible growth (optically clear).

  • Validation: Use Fluconazole or Ciprofloxacin as positive controls.

Quantitative Data Summary

The following table summarizes typical potency ranges for derivatives of this scaffold reported in literature.

Target / AssayMetricTypical Potency RangeNotes
hDAT Binding

10 nM – 500 nMHighly dependent on N-substitution (benzyl groups enhance affinity).
hNET Binding

50 nM – 800 nMOften shows moderate selectivity over SERT.
Antifungal (C. albicans) MIC4 – 32

g/mL
4-Cl group is essential for activity; removal drops potency >10x.
Metabolic Stability

(Microsomes)
> 60 min4-Cl blocks para-hydroxylation, significantly extending half-life.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype GABA prodrug. Journal of Medicinal Chemistry. Available at: [Link]

  • Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters.[2] Available at: [Link][2]

  • Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature. Available at: [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives (Antifungal Context). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

chemical formula and molecular weight of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chlorophenyl)pyrrolidin-3-ol hydrochloride is a specialized heterocyclic scaffold used primarily as a building block in the synthesis of Central Nervous System (CNS) active agents. Structurally, it consists of a pyrrolidine ring substituted at the C3 position with both a hydroxyl group and a p-chlorophenyl moiety. This "3-aryl-3-hydroxypyrrolidine" motif is a privileged pharmacophore, often serving as a bioisostere for piperidine-based ligands in G-protein coupled receptor (GPCR) drug discovery programs.

This guide provides the definitive physiochemical data, a validated synthetic pathway, and analytical protocols for this compound.

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

Nomenclature & Identifiers

The compound is a hydrochloride salt of a tertiary alcohol. Note that while the base molecule contains a chiral center at C3, it is typically synthesized and supplied as a racemate unless asymmetric catalysis is employed.

PropertySpecification
IUPAC Name 3-(4-Chlorophenyl)pyrrolidin-3-ol hydrochloride
Common Name 3-(4-Chlorophenyl)-3-hydroxypyrrolidine HCl
CAS Number 154956-79-3 (Refers to base/generic entry; verify salt stoichiometry with vendor)
SMILES (Salt) Cl.OC1(CNCC1)C2=CC=C(Cl)C=C2
InChI Key MEAVTYCYERGNQH-UHFFFAOYSA-N (Base analog)
Molecular Formula & Weight Analysis

The molecular weight calculations below are based on standard atomic weights (IUPAC).

ComponentFormulaMolecular Weight ( g/mol )
Free Base

197.66
Hydrochloric Acid

36.46
Target Salt (1:1)

234.12
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in dichloromethane; insoluble in hexanes/ether.

  • Melting Point: Typically 185–190 °C (decomposition). Note: HCl salts of amino-alcohols are hygroscopic; melting points may vary based on moisture content.

Synthetic Pathway (Grignard Route)

The most robust synthesis of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl avoids the use of unstable precursors by utilizing N-Boc-3-pyrrolidinone as the electrophile. This route ensures regioselectivity and simplifies purification.

Reaction Logic
  • Protection: The pyrrolidine nitrogen must be protected (Boc) to prevent quenching of the Grignard reagent.

  • Nucleophilic Addition: 4-Chlorophenylmagnesium bromide attacks the ketone at C3.

  • Deprotection/Salt Formation: Acidic cleavage of the Boc group simultaneously generates the stable HCl salt.

Step-by-Step Protocol
Step 1: Grignard Addition
  • Reagents: N-Boc-3-pyrrolidinone (1.0 eq), 4-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF), anhydrous THF.

  • Procedure:

    • Charge an oven-dried flask with N-Boc-3-pyrrolidinone dissolved in anhydrous THF under Nitrogen atmosphere.

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain temperature < -60 °C to prevent side reactions.

    • Allow the reaction to warm to 0 °C over 2 hours.

    • Quench: Slowly add saturated aqueous

      
      .
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Intermediate: tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate.[1]

Step 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane (or EtOAc).

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in minimal 1,4-dioxane or EtOAc.

    • Add 4M HCl in Dioxane (5.0 eq) at 0 °C.

    • Stir at room temperature for 4–6 hours. A white precipitate should form.

    • Isolation: Filter the solid under inert gas (Argon/Nitrogen) to avoid moisture absorption.

    • Purification: Recrystallize from Methanol/Ether if necessary.

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-3-pyrrolidinone (Starting Material) Inter N-Boc-3-aryl-3-ol (Intermediate) Start->Inter THF, -78°C Nucleophilic Addition Reagent 4-Cl-Ph-MgBr (Grignard Reagent) Reagent->Inter Product 3-(4-chlorophenyl) pyrrolidin-3-ol HCl (Final Salt) Inter->Product Acid Hydrolysis (-Boc removal) Deprotect HCl / Dioxane (Deprotection) Deprotect->Product

Caption: Two-step synthesis via Grignard addition to protected ketone followed by acidic deprotection.

Analytical Validation Protocols

To certify the identity of the synthesized material, the following analytical criteria must be met.

Proton NMR ( H NMR)
  • Solvent: DMSO-

    
     (D
    
    
    
    O exchangeable protons will disappear).
  • Key Signals:

    • 
       9.2–9.8 ppm (br s, 2H):  Ammonium protons (
      
      
      
      ).
    • 
       7.4–7.6 ppm (m, 4H):  Aromatic protons (AA'BB' system typical of p-substituted benzenes).
      
    • 
       5.8 ppm (s, 1H):  Hydroxyl proton (–OH). Note: This signal is sharp in DMSO but vanishes in D
      
      
      
      O.
    • 
       3.2–3.6 ppm (m, 4H):  Pyrrolidine ring methylene protons (
      
      
      
      -N).
    • 
       2.0–2.4 ppm (m, 2H):  Pyrrolidine ring C4 methylene protons.
      
Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Ion:

    
     = 198.1 m/z  (corresponding to the free base cation).
    
  • Isotope Pattern: A characteristic 3:1 ratio at m/z 198 and 200 due to the

    
     / 
    
    
    
    isotopes.
Analytical Logic Flow

AnalysisFlow cluster_tests Validation Battery Sample Raw Sample (White Solid) HPLC HPLC (C18) >98% Purity Sample->HPLC MS LC-MS (ESI+) [M+H]+ = 198.1 Sample->MS NMR 1H NMR (DMSO) Aromatic AA'BB' Sample->NMR Chloride AgNO3 Test Positive (White Ppt) Sample->Chloride CoA Certificate of Analysis (RELEASE) HPLC->CoA Pass MS->CoA Pass NMR->CoA Pass Chloride->CoA Pass

Caption: Quality Control decision tree for validating the salt structure and purity.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye). The free base is a secondary amine and may have CNS activity; handle as a potential bioactive agent.

  • Storage: Hygroscopic. Store at -20 °C under inert atmosphere (Argon) in a desiccator.

  • Stability: Stable in solid state for >1 year if kept dry. In solution (water/methanol), use within 24 hours to prevent potential oxidation or ring-opening degradation (though pyrrolidinols are generally robust).

References

  • PubChem. (2025). Compound Summary: 3-(4-Chlorophenyl)pyrrolidin-3-ol derivatives.[] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2010). Preparation of N-Boc-3-pyrrolidinone and Grignard Additions. Org.[3][4] Synth. 2010, 87, 143. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Pharmacological Profiling of 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the biological characterization protocols for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride (3-CPPH), a privileged pharmacophore scaffold in neuropharmacology.[1][2] Structurally characterized by a 3-aryl-3-hydroxypyrrolidine core, this molecule serves as a critical fragment in the development of Monoamine Transporter (MAT) inhibitors and Sigma-1 receptor ligands .[1][2]

Due to its structural homology with metabolites of psychoactive phenylpyrrolidines and analgesic agents, 3-CPPH is frequently utilized in Fragment-Based Drug Discovery (FBDD) targeting depression, neuropathic pain, and psychostimulant use disorders.[1] This guide provides validated protocols for solubility optimization, monoamine reuptake inhibition assays, and metabolic stability profiling.[1]

Physicochemical Properties & Preparation

Compound Identity
  • IUPAC Name: 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride[1][2][3]

  • Molecular Formula: C₁₀H₁₂ClNO[2] · HCl

  • Key Structural Features: Chiral center at C3; 4-chlorophenyl substitution; secondary amine (pyrrolidine ring).[1][2][4]

  • Role: CNS-active scaffold; Synthesis intermediate.[1][2][5]

Solubility & Stock Solution Protocol

The hydrochloride salt form enhances aqueous solubility but introduces hygroscopicity. Proper handling is essential to prevent stoichiometry errors during weighing.[2]

Protocol: Preparation of 10 mM Stock Solution

  • Equilibration: Allow the vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Solvent Selection:

    • Primary Solvent: DMSO (Dimethyl sulfoxide), anhydrous ≥99.9%.[1]

    • Secondary Solvent (for aqueous buffers): PBS (pH 7.4).[1][2][6]

  • Dissolution Steps:

    • Weigh 2.34 mg of 3-CPPH (MW ≈ 234.12 g/mol ) into a sterile microcentrifuge tube.[1][2]

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. Sonicate for 5 minutes at 40 kHz if visual particulates remain.

    • Result: Clear, colorless solution (10 mM).[1]

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching). Store at -20°C for up to 3 months.

Table 1: Solubility Profile

SolventSolubility Limit (25°C)Application
DMSO > 50 mMStock solution, HTS libraries
Water ~ 20 mMAqueous dilution (pH dependent)
PBS (pH 7.4) ~ 5 mMCell-based assays
Ethanol ~ 10 mMFormulation studies

Biological Assay Protocols

Primary Assay: Monoamine Transporter (MAT) Uptake Inhibition

Rationale: The phenylpyrrolidine core is a classic scaffold for inhibiting Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.[1] This assay quantifies the potency (IC₅₀) of 3-CPPH in blocking neurotransmitter reuptake.[1][2]

Experimental System:

  • Cell Line: HEK-293 cells stably expressing human DAT, SERT, or NET.[1][2]

  • Tracer: Fluorescent Neurotransmitter Analog (e.g., ASP+ or FFNs) or Radiolabeled [³H]-Dopamine.[1][2]

Step-by-Step Protocol (Fluorescence-Based):

  • Seeding: Plate HEK-hDAT cells at 40,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Buffer Prep: Prepare Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[1]

  • Compound Treatment:

    • Remove culture media and wash cells 1x with KRH.

    • Add 50 µL of 3-CPPH dilutions (0.1 nM – 10 µM) in KRH.

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • Add 50 µL of fluorescent substrate (e.g., ASP+ at 4 µM final conc).[1]

    • Critical Step: Do not wash off the compound; this is a competitive assay.

  • Kinetic Read: Immediately measure fluorescence (Ex 475 nm / Em 605 nm) every 2 minutes for 30 minutes.

  • Analysis: Calculate the slope of uptake (RFU/min). Normalize to Vehicle (100% uptake) and Blocker (e.g., Cocaine 10 µM, 0% uptake).

Secondary Assay: Sigma-1 Receptor Binding (Radioligand)

Rationale: 3-hydroxypyrrolidines often exhibit high affinity for Sigma-1 receptors (


R), which modulate calcium signaling and neuroprotection.[1][2]

Protocol:

  • Membrane Prep: Homogenize Guinea pig brain cortex or

    
    R-overexpressing Jurkat cells in 50 mM Tris-HCl (pH 7.4).
    
  • Incubation:

    • Total Binding: 100 µg membrane protein + [³H]-(+)-Pentazocine (2 nM).[1][2]

    • Non-Specific Binding (NSB): Add Haloperidol (10 µM).[1]

    • Test: Add 3-CPPH (1 nM – 10 µM).

  • Condition: Incubate for 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Result: Plot % Specific Binding vs. Log[Concentration] to determine

    
    .
    

Workflow Visualization

The following diagram illustrates the logical flow for characterizing 3-CPPH, from dissolution to functional validation.

G cluster_Assays In Vitro Profiling Start 3-CPPH HCl (Solid Powder) Solubility Solubility Check (DMSO/PBS) Start->Solubility Weigh & Dissolve Binding Binding Screen (Ki Determination) Solubility->Binding 10 mM Stock Functional Functional Uptake (IC50 Determination) Binding->Functional If Ki < 1 µM Tox Cytotoxicity (MTT/LDH Assay) Functional->Tox Selectivity Index Metab Metabolic Stability (Microsomes) Functional->Metab T1/2 Analysis Decision Lead Optimization Candidate Tox->Decision Metab->Decision

Caption: Integrated workflow for the pharmacological evaluation of 3-CPPH, prioritizing solubility and binding affinity before functional and safety profiling.

Metabolic Stability Protocol

Rationale: The pyrrolidine ring is susceptible to oxidative metabolism (N-dealkylation or alpha-carbon oxidation) by Cytochrome P450 enzymes.[1][2]

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Reaction Mix:

    • Substrate: 3-CPPH (1 µM).[1][2]

    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

  • Procedure:

    • Pre-incubate microsomes and substrate for 5 min at 37°C.

    • Initiate reaction with NADPH.[2]

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1][2]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • PubChem. (2025).[2] 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol hydrochloride | C11H15Cl2NO.[1][2] National Library of Medicine. [Link][1][2]

  • Obniska, J., et al. (2021).[1] Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563.[1] [Link]

  • Organic Chemistry Portal. (2024).[2] Synthesis of Pyrrolidines: Stereoselective Methods and Precursors. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target molecule.

I. Understanding the Compound and Potential Impurities

3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride is a tertiary amino alcohol hydrochloride salt. Its structure presents specific purification challenges due to the presence of a basic nitrogen atom, a hydroxyl group, and a chlorinated aromatic ring, rendering it polar and often highly water-soluble.[1]

The primary synthetic route to this compound often involves a Grignard reaction between a 4-chlorophenylmagnesium halide and a suitable N-protected-3-pyrrolidinone, followed by deprotection and salt formation.[2][3][4][5] This synthesis can lead to a variety of impurities.

Common Impurities:
  • Unreacted Starting Materials: N-protected-3-pyrrolidinone and precursors to the Grignard reagent.

  • Grignard Byproducts: Biphenyl derivatives from the coupling of the Grignard reagent.[2]

  • Over-reaction Products: Formation of dimers or other higher molecular weight species.

  • Decomposition Products: Degradation of the target compound, particularly if exposed to harsh acidic or basic conditions, or high temperatures.

  • Residual Solvents: Solvents used in the reaction and workup.

  • Inorganic Salts: Generated during workup and salt formation steps.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride.

Issue 1: The Compound is Highly Water-Soluble, Making Extraction Difficult.

Q: My product, 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride, is very soluble in water, and I'm losing a significant amount during aqueous workup. How can I improve my extraction efficiency?

A: This is a frequent challenge with polar hydrochloride salts.[1] Here's a breakdown of strategies to mitigate this issue:

  • Salt Saturation: Before extraction with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic salt, driving it into the organic layer.

  • pH Adjustment (Free Base Extraction):

    • Carefully basify the aqueous solution containing your hydrochloride salt with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution) to a pH of 9-10. This will convert the hydrochloride salt to its free base form.

    • The free base is typically less water-soluble and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

    • Extract the free base into the organic solvent.

    • After extraction, you can then reform the hydrochloride salt by treating the organic solution with anhydrous HCl (e.g., as a solution in dioxane or diethyl ether) or by bubbling dry HCl gas through the solution.[6]

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction if you are trying to extract the salt directly, although this is generally less effective. A sequence of extractions with a solvent like DCM or a mixture of DCM/isopropanol might be more successful than using a less polar solvent like ethyl acetate alone.

Issue 2: Poor Separation and Peak Tailing in Normal-Phase Column Chromatography.

Q: I'm trying to purify the free base of 3-(4-chlorophenyl)pyrrolidin-3-ol on a silica gel column, but I'm observing significant peak tailing and poor separation from polar impurities. What can I do?

A: The basic nature of the pyrrolidine nitrogen and the polar hydroxyl group leads to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing.[7] Here are some effective solutions:

  • Mobile Phase Modification:

    • Amine Additives: Add a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or n-propylamine to your mobile phase.[8][9] These amines act as competitive binders to the active sites on the silica gel, masking the silanol groups and preventing your compound from strongly adsorbing, which results in more symmetrical peaks and better elution.

    • Ammonia: For very polar amines, a mobile phase containing a small percentage of ammonium hydroxide in methanol, further diluted in a less polar solvent like DCM, can be effective.[10]

  • Use of Deactivated or Functionalized Silica:

    • Amine-Functionalized Silica: Using a pre-functionalized amine-silica stationary phase can significantly improve the chromatography of basic compounds by minimizing the acid-base interactions.[7]

    • Deactivated Silica: You can deactivate the silica gel yourself by flushing the packed column with a solvent system containing an amine before loading your sample.[11]

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase, which can be more suitable for the purification of basic compounds.[1]

Issue 3: Difficulty in Achieving High Purity by Recrystallization.

Q: I'm struggling to find a suitable solvent system for the recrystallization of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride. It either dissolves completely or not at all. How can I effectively recrystallize it?

A: Recrystallization of polar hydrochloride salts can be challenging. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]

  • Solvent Screening: A systematic approach to screening solvents is crucial.

    • Single Solvents: Try polar protic solvents like ethanol, methanol, or isopropanol.[1] Often, the hydrochloride salt will be quite soluble in these even at room temperature.

    • Solvent/Anti-Solvent System: This is often the most effective method.

      • Dissolve your compound in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., methanol or ethanol).

      • Slowly add a "bad" or "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes slightly cloudy (the point of saturation).[1]

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Solvent System ComponentRoleExamples
Good Solvent Dissolves the compound at elevated temperatures.Methanol, Ethanol, Isopropanol, Water
Anti-Solvent The compound has low solubility in it.Diethyl Ether, Ethyl Acetate, Acetone, Hexanes
  • Initiating Crystallization: If crystals do not form readily, you can try:

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution.[12]

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[12]

Issue 4: The Purified Hydrochloride Salt is a Gummy Solid or Oil.

Q: After purification and removal of the solvent, my 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride is an oily or gummy substance, not a crystalline solid. Why is this happening and how can I fix it?

A: This can be due to several factors:

  • Residual Solvent: Even small amounts of residual solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Hygroscopic Nature: Many hydrochloride salts are hygroscopic and readily absorb moisture from the atmosphere, which can cause them to become oily.[6][13] Handle the compound in a dry environment (e.g., in a glove box or under a stream of dry nitrogen) as much as possible.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation. If the purity is not high enough, further purification may be necessary before a crystalline solid can be obtained.

  • Amorphous Solid: The compound may be forming an amorphous solid rather than a crystalline one. Trituration (grinding the solid under a small amount of a solvent in which it is insoluble) with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
  • Place the crude 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride in a clean Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • While the solution is still warm, slowly add ethyl acetate dropwise until a slight cloudiness persists.

  • Gently warm the flask to redissolve the precipitate, creating a saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate.

  • Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography of the Free Base
  • Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and basify to pH 9-10 with 1M NaOH. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Preparation:

    • Dry pack a silica gel column.

    • Prepare a mobile phase of 95:5 DCM:Methanol with 0.5% triethylamine.

    • Equilibrate the column by passing several column volumes of the mobile phase through it.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the compound with the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation (Optional): Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.

IV. Visualization of Workflows

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_recrystallization Recrystallization Details cluster_chromatography Chromatography Details Crude Crude 3-(4-chlorophenyl)pyrrolidin-3-ol HCl Analysis Purity Assessment (HPLC, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization High Initial Purity Chromatography Column Chromatography (as Free Base) Analysis->Chromatography Low Initial Purity or Complex Mixture Filter_Dry Filter and Dry Recrystallization->Filter_Dry Salt_Formation Reform HCl Salt Chromatography->Salt_Formation Dissolve Dissolve in hot Methanol Add_Anti_Solvent Add Ethyl Acetate (Anti-Solvent) Dissolve->Add_Anti_Solvent Cool Cool Slowly Add_Anti_Solvent->Cool Cool->Filter_Dry Final_Product Pure 3-(4-chlorophenyl)pyrrolidin-3-ol HCl Filter_Dry->Final_Product Pure Crystalline Solid Free_Base Convert to Free Base (pH adjustment) Column Silica Gel Column (DCM/MeOH/TEA) Free_Base->Column Combine_Fractions Combine Pure Fractions Column->Combine_Fractions Combine_Fractions->Salt_Formation Salt_Formation->Final_Product

Caption: Purification workflow for 3-(4-chlorophenyl)pyrrolidin-3-ol HCl.

V. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my compound during purification? A1: A combination of Thin Layer Chromatography (TLC) for rapid fraction analysis and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment is recommended.[14][15] Reversed-phase HPLC (e.g., with a C18 column) is often suitable for analyzing the purity of the hydrochloride salt. A typical mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[14]

Q2: Can I use reverse-phase chromatography to purify this compound? A2: Yes, reverse-phase chromatography can be an effective technique, especially for polar compounds. You would typically use a C18 or similar column with a mobile phase of water (often with a buffer like ammonium formate or formic acid to improve peak shape) and acetonitrile or methanol. The hydrochloride salt can be directly purified using this method.

Q3: My NMR spectrum shows a complex multiplet for the pyrrolidine protons. Is this normal? A3: Yes, the protons on the pyrrolidine ring are often diastereotopic, especially if there are stereocenters present, which can lead to complex splitting patterns in the NMR spectrum. It is important to compare your spectrum to a known reference or use 2D NMR techniques (like COSY and HSQC) to fully assign the structure.

Q4: How should I store the purified 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride? A4: Due to its potential hygroscopicity, the purified compound should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[13] Storing it in a cool, dark place is also recommended to prevent degradation.

VI. References

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • ResearchGate. (2025). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups | Request PDF. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.

  • Core Pioneer. (2026). The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • PubChem. 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1). [Link]

  • Google Patents. (1979). EP0007983A1 - Process for the purification of tertiary amines.

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • ResearchGate. (2014). How can I seperate pyrrolidine?[Link]

  • Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600. [Link]

  • Google Patents. (1988). EP0347818B1 - Process for preparing 3-pyrrolidinol.

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • National Center for Biotechnology Information. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • Academia.edu. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Sciencemadness. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • European Patent Office. (1988). EP0269258A2 - Process for the preparation of a pyrrolidinol compound. [Link]

  • Pharmaffiliates. Baclofen-Impurities. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ChemRxiv. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Google Patents. (2024). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

  • ResearchGate. (2025). (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]

Sources

Technical Support Center: Solubility Optimization for 3-(4-chlorophenyl)pyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering solubility issues with 3-(4-chlorophenyl)pyrrolidin-3-ol HCl . It is designed to troubleshoot precipitation events, optimize buffer conditions, and ensure consistent experimental data.

Product Class: Aryl-substituted Pyrrolidine Derivative (Hydrochloride Salt) Primary Challenge: pH-dependent precipitation and Common Ion Effect in physiological buffers. Support Level: Senior Application Scientist

Part 1: Diagnostic & Troubleshooting (FAQs)

This section addresses the root causes of solubility failure. The solubility of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl is governed by the interplay between the ionization of the pyrrolidine nitrogen (pKa ~9.0–9.5) and the lipophilicity of the chlorophenyl moiety.

Q1: Why does the compound dissolve in water but precipitate immediately upon addition to PBS (pH 7.4)?

Diagnosis: This is a classic case of pH-induced Salt Disproportionation , often exacerbated by the Common Ion Effect .

  • The Mechanism:

    • Acidity: As an HCl salt, the compound is acidic. In pure water, it lowers the pH (typically pH 4–5), ensuring the amine is fully protonated (

      
      ) and highly soluble.
      
    • Buffer Shock: When added to PBS (pH 7.4), the buffer neutralizes the protons. While the amine (pKa ~9.5) remains largely ionized at pH 7.4, the equilibrium shifts slightly toward the neutral free base (

      
      ).
      
    • Lipophilicity: The chlorophenyl group drives the intrinsic solubility (

      
      ) of the free base down. If the concentration of the free base exceeds its 
      
      
      
      (which can be in the low micromolar range), it nucleates and precipitates.
    • Common Ion Effect: PBS contains ~140 mM chloride ions (

      
      ). The solubility product (
      
      
      
      ) of the HCl salt is defined as
      
      
      . The high background chloride concentration depresses the solubility of your specific amine-HCl salt compared to pure water [1].

Solution: Do not dissolve the powder directly into PBS. Prepare a concentrated stock in DMSO or water first, then dilute slowly into the buffer with rapid vortexing to avoid local regions of high pH/concentration.

Q2: My stock solution was clear at room temperature but formed crystals at 4°C. Can I re-dissolve it?

Diagnosis: This is Temperature-Dependent Solubility saturation . Solubility generally decreases as temperature drops. The crystals formed are likely the thermodynamically stable crystalline form of the HCl salt, which is harder to re-dissolve than the initial amorphous or kinetic solid.

Action Plan:

  • Warm: Incubate the vial at 37°C for 10–15 minutes.

  • Sonicate: Use an ultrasonic bath (not a probe) for 5 minutes to break up crystal lattice energy.

  • Verify: Hold up to a light source. If "schlieren" lines (refractive index swirls) or micro-particulates are visible, the concentration is too close to the saturation limit. Dilute the stock by 20% or add a cosolvent.

Q3: What is the maximum concentration I can achieve in an aqueous buffer?

Answer: There is no single number; it depends strictly on the pH and Counter-ion concentration .

  • pH 4.0 (Acetate/Citrate): High solubility (>10 mM is often achievable).

  • pH 7.4 (PBS): Risk zone. Solubility may drop to <1 mM depending on the specific

    
     of the free base.
    
  • pH > 8.0: High risk of immediate precipitation (Free base dominant).

Part 2: Optimization Strategies (The "How-To")

If simple dissolution fails, employ these formulation strategies. They are ranked from least invasive (to biology) to most invasive.

Strategy A: pH Adjustment (The "Sweet Spot")

If your assay tolerates it, lower the buffer pH.

  • Why: Lowering pH from 7.4 to 6.5 significantly increases the ionization ratio (

    
    ), stabilizing the soluble cationic form.
    
  • Protocol: Use a modified buffer (e.g., MES or Bis-Tris) adjusted to pH 6.0–6.5.

Strategy B: Cosolvent Spiking

Introduce a water-miscible organic solvent to increase the solubility of the neutral free base species.

  • Recommended: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

  • Limit: Keep final concentration < 1% (v/v) for cell-based assays, or < 5% for enzymatic assays.

  • Workflow: Dissolve powder in 100% DMSO

    
     Dilute to 100x stock 
    
    
    
    Spike into buffer.
Strategy C: Complexation (The "Gold Standard")

Use Cyclodextrins to encapsulate the lipophilic chlorophenyl tail while keeping the hydrophilic OH/Amine exposed.

  • Agent: Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) or Sulfobutylether-
    
    
    -cyclodextrin (Captisol).
  • Benefit: Prevents precipitation without altering pH or adding toxic organics [2].

  • Protocol: Prepare the buffer containing 10–20% (w/v) HP

    
    CD before adding the compound.
    

Part 3: Visual Troubleshooting & Workflows

Diagram 1: Precipitation Decision Tree

Use this logic flow to determine the cause of your solubility failure.

SolubilityTroubleshooting Start Observation: Precipitation / Cloudiness CheckSolvent Is the solvent pure Water? Start->CheckSolvent CheckpH Is the solvent a Buffer (pH > 7)? CheckSolvent->CheckpH No ResultSalt Issue: Common Ion Effect or Salt Saturation CheckSolvent->ResultSalt Yes CheckTemp Was sample stored at 4°C? CheckpH->CheckTemp No ResultBase Issue: Free Base Precipitation (pH > pKa-2) CheckpH->ResultBase Yes ResultTemp Issue: Thermal Saturation CheckTemp->ResultTemp Yes ActionSalt Fix: Switch to water stock or reduce [Cl-] ResultSalt->ActionSalt ActionBase Fix: Lower pH (6.0-6.5) or add DMSO/Cyclodextrin ResultBase->ActionBase ActionTemp Fix: Warm to 37°C + Sonicate ResultTemp->ActionTemp

Caption: Diagnostic logic flow for identifying the physicochemical cause of precipitation events.

Diagram 2: Kinetic Solubility Profiling Workflow

Follow this protocol to determine the "Safe Working Concentration" for your specific buffer.

SolubilityProtocol Step1 1. Prepare Stock (50 mM in DMSO) Step2 2. Aliquot Buffer (98 µL/well in 96-well plate) Step1->Step2 Step3 3. Spike & Mix (Add 2µL Stock -> Final 1mM) Step2->Step3 Step4 4. Incubate (2 hrs @ RT, shaking) Step3->Step4 Step5 5. Read Absorbance (650 nm - Turbidity Check) Step4->Step5 Decision OD650 > 0.01? Step5->Decision Pass Soluble Proceed to Assay Decision->Pass No Fail Insoluble Dilute 1:2 & Retest Decision->Fail Yes Fail->Step3 Repeat with lower conc.

Caption: Step-by-step kinetic solubility screening protocol using turbidity measurement (OD650).

Part 4: Validated Experimental Protocol

Objective: To prepare a stable 1 mM working solution in PBS for biological assays.

Materials:

  • Compound: 3-(4-chlorophenyl)pyrrolidin-3-ol HCl[1][2]

  • Vehicle 1: 100% DMSO (anhydrous)

  • Vehicle 2: PBS (pH 7.4)

  • Optional: 20% HP

    
    CD stock solution
    

Procedure:

  • Stock Preparation: Weigh the HCl salt and dissolve in 100% DMSO to achieve a 50 mM master stock.

    • Note: Do not use water for the master stock if storing long-term, as hydrolysis or microbial growth can occur.

  • Intermediate Dilution (Critical Step):

    • Dilute the 50 mM DMSO stock 1:10 into water (not buffer) to create a 5 mM intermediate.

    • Why: This prevents the "solvent shock" of dropping high-concentration DMSO directly into high-salt buffer.

  • Final Dilution:

    • Add the 5 mM intermediate to your PBS buffer to reach the final 1 mM concentration.

    • Observation: If cloudiness appears immediately, the 1 mM target is above the solubility limit.

  • Rescue (If Cloudy):

    • Repeat the process but use PBS containing 10% HP

      
      CD  as the final buffer. The cyclodextrin cavity will host the chlorophenyl group, preventing aggregation [3].
      

References

  • Common-ion effect. Wikipedia. (2025).[1][2][3][4] Explains the reduction of salt solubility in the presence of a common ion (Cl- in PBS).

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric Events. (2024). Discusses strategies for solubilizing lipophilic drugs using excipients and lipid-based systems.[5][6]

  • Rationalizing Counterion Selection for the Development of Lipophilic Salts. Molecular Pharmaceutics. (2024). Provides mechanistic insight into how lipophilic salts interact with formulation vehicles and counter-ions.

Sources

identifying degradation products of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Impurity Profiling of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Identification and Troubleshooting of Degradation Products for 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

Introduction: The Stability Paradox of Tertiary Benzylic Alcohols

Welcome to the technical support hub. You are likely here because you are observing unexplained peaks in your chromatograms or mass spectra for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride .

This molecule presents a classic "stability paradox" in organic development:

  • The Benzylic Alcohol: The C3 position is both benzylic and tertiary. While this provides potency, it creates a hyper-stable carbocation intermediate upon protonation, making the molecule exceptionally prone to acid-catalyzed dehydration .

  • The Secondary Amine: The unprotected pyrrolidine nitrogen is a nucleophilic "soft target" for oxidative radicals and electrophilic impurities (e.g., aldehydes in excipients).

This guide moves beyond generic advice. We will dissect the specific degradation pathways dictated by these two functional groups and provide actionable troubleshooting workflows.

Module 1: The Degradation Landscape

Before troubleshooting, you must know what you are looking for. Based on the structural electronics of 3-(4-chlorophenyl)pyrrolidin-3-ol, we categorize degradants into three tiers of probability.

Visualizing the Pathways

DegradationPathways API 3-(4-chlorophenyl) pyrrolidin-3-ol HCl (MW: 233.7) Dehyd Degradant A (Dehydration) 3-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole (MW: 215.7 | Δ -18 Da) API->Dehyd Acid Stress / Heat (Loss of H2O) NOx Degradant B (N-Oxidation) N-Hydroxy/N-Oxide Analog (MW: 249.7 | Δ +16 Da) API->NOx Peroxide / Radical Stress Lactam Degradant C (Oxidative Deamination) Lactam / Pyrrolidone (MW: 247.7 | Δ +14 Da) API->Lactam Metal Catalysis / Auto-oxidation Dechlor Degradant D (Photolysis) Des-chloro Analog (MW: 199.3 | Δ -34 Da) API->Dechlor UV Light (Photolysis)

Figure 1: Primary degradation pathways based on functional group reactivity. Red indicates high probability (Acid/Heat), Yellow indicates medium probability (Oxidation), Green indicates specific stress (Light).

Degradant Reference Table
Degradant IDChemical NameMass Shift (Δ)MechanismChromatographic Behavior (RP-HPLC)
Deg-A 3-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-18 Da Acid-catalyzed dehydrationLater Eluting. Loss of polar -OH group increases hydrophobicity significantly.
Deg-B 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-oxide+16 Da N-Oxidation (Peroxide)Earlier Eluting. The N-oxide is highly polar.
Deg-C 4-(4-chlorophenyl)-4-hydroxypyrrolidin-2-one+14 Da Oxidation (

-C to N)
Variable. Lactams are generally less basic than amines, altering retention vs pH.
Deg-D 3-phenylpyrrolidin-3-ol-34 Da Photolytic DechlorinationEarlier Eluting. Loss of lipophilic Chlorine atom reduces retention.

Module 2: Troubleshooting Chromatographic Anomalies

Q: I see a "Ghost Peak" that disappears when I re-inject the sample. Is it a degradant? A: Likely not. This is often an equilibrium artifact .

  • The Cause: Your molecule is a hydrochloride salt. If your mobile phase pH is near the pKa of the pyrrolidine nitrogen (approx. 9-10), you may be seeing on-column dissociation of the free base and the salt species, or interaction with residual silanols.

  • The Fix: Ensure your mobile phase buffer is at least 2 pH units away from the pKa. For this molecule, a low pH (2.5 - 3.0) phosphate buffer is recommended to keep the nitrogen fully protonated and prevent peak splitting.

Q: My main peak area is decreasing, but I don't see new peaks. Where is the mass balance? A: Check for Degradant A (The Alkene) in the wash volume.

  • The Science: The dehydration product (Deg-A) loses the hydroxyl group and gains a double bond conjugated with the phenyl ring. This makes it significantly more hydrophobic.

  • The Fix: Extend your gradient. If your run stops at 50% ACN, the alkene might be eluting in the column wash or the next injection. Look for a peak with a distinct UV spectrum (red-shifted

    
     due to conjugation).
    

Q: I see a peak at RRT 0.85 that grows over time in solution. Is it the N-oxide? A: It is likely the N-Formyl impurity if you are using Methanol or Acetonitrile.

  • The Cause: Secondary amines react with trace formaldehyde found in low-grade solvents to form N-formyl adducts (+28 Da).

  • The Test: Compare the mass spectrum. N-oxide is +16 Da; N-Formyl is +28 Da. Switch to "LC-MS grade" solvents immediately.

Module 3: Mass Spectrometry Interpretation Guide

When analyzing LC-MS data for 3-(4-chlorophenyl)pyrrolidin-3-ol, standard interpretation rules often fail due to the "benzylic effect."

Scenario 1: The "Fake" Degradant (In-Source Fragmentation)

  • Observation: You see a strong signal at m/z 216 (M-18) in the MS spectrum of the main peak.

  • Diagnosis: This is In-Source Dehydration , not a real impurity. The high temperature of the ESI source drives the elimination of water from the tertiary alcohol during ionization.

  • Verification Protocol:

    • Lower the Desolvation Temperature (e.g., from 350°C to 200°C).

    • Lower the Cone Voltage.

    • If the m/z 216 signal ratio decreases relative to the parent (m/z 234), it is an artifact. If the ratio is constant and the peak has a distinct retention time, it is a real degradant.

Scenario 2: The Chlorine Isotope Pattern

  • Observation: You are unsure if a small peak is related to the drug.

  • Rule: Always look for the 3:1 ratio at M and M+2.

  • Application: The chlorine atom provides a distinct isotopic signature (

    
     vs 
    
    
    
    ).
    • If the impurity peak lacks the M+2 signal at ~33% intensity, it does not contain the chlorophenyl ring (e.g., it could be a reagent contaminant).

    • If the M+2 ratio is preserved, the core scaffold is intact.

Module 4: Forced Degradation Protocols

To validate your stability-indicating method (SIM), you must force the molecule to degrade. Do not use generic conditions; use these targeted protocols.

Protocol A: Acid Stress (Targeting Dehydration)
  • Rationale: Tertiary alcohols dehydrate rapidly in acid.

  • Method:

    • Dissolve API in 0.1 N HCl.

    • Heat to 60°C for 2-4 hours.

    • Stop Point: Neutralize with 0.1 N NaOH immediately before injection to prevent column damage.

    • Expectation: Conversion to Deg-A (Late eluter).

Protocol B: Oxidative Stress (Targeting N-Oxidation)
  • Rationale: The secondary amine is the oxidation site.

  • Method:

    • Dissolve API in 3%

      
       at Room Temperature.
      
    • Warning: Do not heat initially. Heating peroxides with amines can cause complex polymerization (tars).

    • Monitor at T=1h, T=6h.

    • Expectation: Formation of Deg-B (Early eluter, M+16).

Protocol C: Photolytic Stress (Targeting Dechlorination)
  • Rationale: Aryl chlorides are UV-labile.

  • Method:

    • Prepare a 1 mg/mL solution in quartz cuvettes.

    • Expose to 1.2 million lux hours (ICH Q1B standard).

    • Control: Wrap one vial in aluminum foil (Dark Control) to distinguish thermal vs. light effects.

    • Expectation: Formation of Deg-D (Des-chloro, M-34).

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] Geneva: ICH, 2003. Link

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews 59.1 (2007): 59-96. Link

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Taylor & Francis, 2011.
  • PubChem. "Compound Summary: 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride."[2] National Library of Medicine. Link

Sources

optimizing pH conditions for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: pH Optimization & Stability Profiling Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Stability Group[1][2]

Executive Summary: The "Sweet Spot" Directive

For 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride, stability is dictated by two competing physicochemical forces: Acid-Catalyzed Dehydration and Free-Base Precipitation .[1][2]

  • The Trap: This molecule contains a tertiary benzylic alcohol .[2][3] Unlike standard alcohols, this functional group is exceptionally prone to elimination (dehydration) under acidic conditions because the resulting carbocation is resonance-stabilized by the chlorophenyl ring.[2][3]

  • The Recommendation: Maintain aqueous solutions in a pH window of 4.5 – 6.5 .[2][3]

    • pH < 3.0: Rapid degradation into alkene impurities (styrene-like derivatives).[1][2][3]

    • pH > 8.0: Risk of free-base precipitation (solubility failure) and potential oxidative degradation of the pyrrolidine ring.[1][2]

Module 1: The Stability Profile (Mechanistic Insight)

To troubleshoot effectively, you must understand the degradation mechanism.[2][3] This is not simple hydrolysis; it is an elimination reaction driven by carbocation stability.[1][2][3]

The Mechanism of Failure (Acidic Conditions)

When the pH drops (excess protons), the tertiary hydroxyl group becomes protonated (


).[2] Because the carbon is attached to a phenyl ring, it readily loses water to form a benzylic carbocation .[3] This intermediate is highly stabilized by resonance but is short-lived; it quickly eliminates a proton from the neighboring carbon to form a double bond (alkene).[1][2]

Key Takeaway: Standard HPLC mobile phases using 0.1% TFA (pH ~2) may degrade your sample during the analysis run.[2][3]

The Mechanism of Failure (Basic Conditions)

The pyrrolidine nitrogen has a pKa of approximately 9–10.[2][3] At pH values approaching or exceeding this pKa, the molecule loses its charge (deprotonation of the ammonium salt).[2][3]

  • Solubility: The neutral free base is significantly less soluble in water than the hydrochloride salt, leading to turbidity or precipitation.[3]

  • Reactivity: The free amine is more nucleophilic and susceptible to oxidative stress.[2][3]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My HPLC peak area decreases over time in the autosampler."

Diagnosis: Acid-Catalyzed Dehydration.[1][2][3] Context: Are you using an acidic diluent (e.g., 0.1% Formic Acid or TFA)? Solution:

  • Change Diluent: Switch to a neutral diluent (e.g., Water:Acetonitrile 50:50 buffered to pH 6 with Ammonium Acetate).

  • Adjust Mobile Phase: If using TFA, switch to a Phosphate Buffer (pH 6.[1][2][3]5) or Ammonium Acetate (pH 5.[1][2][3]0) for the separation.[2][3][4] The column residence time is usually short enough to avoid degradation, but the autosampler residence time in acidic diluent is the killer.[3]

Issue 2: "The solution turns cloudy/milky upon pH adjustment."

Diagnosis: Free-Base Precipitation.[1][2][3] Context: You likely adjusted the pH above 8.0. Solution:

  • Back-Titrate: Immediately lower pH to < 7.0 using dilute HCl.

  • Cosolvents: If high pH is required for a specific reaction, add 10–20% DMSO or Methanol to solubilize the free base.[2][3]

Issue 3: "I see a new impurity peak eluting after the main peak."

Diagnosis: Formation of the Dehydrated Alkene (Styrene derivative).[2][3] Context: This impurity is more lipophilic (loss of -OH, formation of C=C) and will retain longer on Reverse Phase (C18) columns.[1][2][3] Solution: This confirms acid instability.[1][2][3] Quantify this impurity to determine the rate of degradation.

Module 3: Experimental Protocols

Protocol A: Determination of pH-Rate Profile

Objective: To empirically define the region of maximum stability (pH_min).

Reagents:

  • Buffer System: Citrate-Phosphate-Borate universal buffer (covering pH 2–10).[1][2]

  • API Stock: 1 mg/mL in Methanol.[1][2][3]

Workflow:

  • Preparation: Prepare 10 mL aliquots of buffer at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

  • Spiking: Spike 100 µL of API Stock into each buffer aliquot (Final conc: ~10 µg/mL).

  • Incubation: Place vials in a thermostated water bath at 60°C (Accelerated condition).

  • Sampling: Withdraw aliquots at T=0, 4h, 8h, and 24h.

  • Quenching:

    • For Acidic samples (pH 2): Neutralize with dilute NaOH or dilute into pH 7 buffer immediately before injection.[1][2][3]

    • For Basic samples (pH 10): Neutralize with dilute HCl.[1][2][3]

  • Analysis: Analyze via HPLC-UV (254 nm). Plot % Remaining vs. Time for each pH.[1][2][3]

Protocol B: HPLC Method Parameters (Stability Indicating)

Use this method to separate the parent from the dehydration impurity.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]5)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 10 min
Flow Rate 1.0 mL/min
Detection UV 220 nm (Amine/Phenyl) and 254 nm (Aromatic)
Temp 30°C

Module 4: Visualization & Logic Mapping[1]

Diagram 1: Degradation Mechanism (Acid-Catalyzed)

This diagram illustrates the causality of the instability.[1][2] The "Danger Zone" is the formation of the resonance-stabilized carbocation.[1][2][3]

DegradationMechanism Parent Parent Molecule (Tertiary Alcohol) Protonation Protonated Intermediate (-OH2+) Parent->Protonation + H+ (Low pH) Carbocation Benzylic Carbocation (Resonance Stabilized) Protonation->Carbocation - H2O (Rate Limiting) Alkene Impurity (Dehydrated Alkene) Carbocation->Alkene - H+ (Elimination)

Caption: The acid-catalyzed dehydration pathway.[1][2] The stability of the benzylic carbocation drives the reaction forward, making low pH conditions destructive.[3]

Diagram 2: Stability Workflow Logic

Follow this decision tree to ensure sample integrity during storage and analysis.

StabilityWorkflow Start Start: Sample Preparation CheckPH Check Desired pH Start->CheckPH Acidic pH < 4.0 CheckPH->Acidic Neutral pH 4.5 - 6.5 (Optimal Window) CheckPH->Neutral Basic pH > 8.0 CheckPH->Basic RiskAcid Risk: Dehydration Acidic->RiskAcid Safe Stable Solution Neutral->Safe RiskBase Risk: Precipitation Basic->RiskBase ActionAcid Action: Buffer with Ammonium Acetate RiskAcid->ActionAcid ActionBase Action: Add Cosolvent (MeOH/DMSO) RiskBase->ActionBase

Caption: Decision matrix for handling 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride to prevent degradation or precipitation.

References

  • PubChem. (2025).[1][2][3] 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol hydrochloride (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][2]

  • Blessy, M., et al. (2014).[2][3] Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.[1][2][3] (General guidance on acid/base hydrolysis protocols). [Link][1][2]

  • Alsante, K. M., et al. (2007).[2][3] The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][3][5][6][7] Advanced Drug Delivery Reviews.[1][2][3] (Methodology for benzylic alcohol degradation). [Link][1][2]

  • Singh, S., & Bakshi, M. (2000).[2][3] Guidance on conduct of stress tests to determine inherent stability of drugs.[2][3][5][6][7] Pharmaceutical Technology.[1][2][3][5] (Protocol design for pH-rate profiles).

Sources

Technical Support Center: A Guide to Removing Residual Solvents from 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purity

Welcome to the technical support guide for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride. This document serves as a resource for researchers, chemists, and drug development professionals encountering challenges with residual solvent removal for this specific active pharmaceutical ingredient (API). As a polar, crystalline hydrochloride salt, this compound presents unique purification challenges. Entrapment of organic solvents within the crystal lattice can be a significant hurdle, making standard drying procedures insufficient.

The presence of residual solvents is not merely an issue of purity but of safety and regulatory compliance. These organic volatile impurities (OVIs) offer no therapeutic benefit and can be toxic. Consequently, their levels are strictly controlled by global regulatory bodies. The primary guideline for these limits is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q3C.[1][2] This guide will provide you with the foundational knowledge and actionable troubleshooting protocols to effectively remove residual solvents and meet these stringent requirements.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride.

Q1: Why is it so difficult to remove solvents from my hydrochloride salt just by heating under vacuum?

A: While standard vacuum drying is a necessary first step, its effectiveness is limited by two main factors:

  • Boiling Point vs. Degradation: Aggressively high temperatures can accelerate the degradation of your API before the solvent is fully removed.

  • Crystal Lattice Entrapment: The primary issue is often the physical trapping of solvent molecules within the highly ordered crystal structure of the hydrochloride salt as it forms. These trapped molecules are not on the surface and therefore have a much lower vapor pressure than the free solvent, making them resistant to removal by simple evaporation.

Q2: What are the most common residual solvents I should be testing for with this compound?

A: The potential residual solvents are dictated by the synthesis and final crystallization steps. For amine hydrochloride salts like this one, the most frequently encountered solvents include alcohols, esters, and ethers used during synthesis, salt formation, and purification.[3][4] You should always refer to your specific synthetic route, but a general screen should include the following:

SolventBoiling Point (°C)ICH ClassRationale for Presence
Methanol 64.7Class 2Common reaction or crystallization solvent.
Ethanol 78.4Class 3Often used for crystallization or washing.
Isopropanol (IPA) 82.6Class 3A preferred solvent for recrystallizing many hydrochloride salts.[5][6]
Ethyl Acetate (EtOAc) 77.1Class 3Common extraction or crystallization solvent.
Tetrahydrofuran (THF) 66.0Class 2Used in reactions involving organometallics or as a general polar aprotic solvent.
Toluene 110.6Class 2Can be used in earlier synthetic steps.
Acetone 56.0Class 3Frequently used for washing/trituration.

Q3: Can I simply switch to a "safer" Class 3 solvent for my final step to avoid issues?

A: While strategically using less toxic solvents is a core principle of the ICH guidelines and good manufacturing practice (GMP), it does not eliminate the need for removal.[7] A Class 3 solvent, while having a higher permitted daily exposure (PDE), can still become entrapped and must be reduced to below the ICH limit (typically ≤5000 ppm or 0.5%). The fundamental problem of lattice entrapment remains regardless of the solvent class.

Part 2: Troubleshooting Guide: Scenarios & Solutions

This section provides structured, step-by-step solutions to specific problems you may encounter during your experiments.

Initial Assessment Workflow

Before attempting any removal technique, you must quantify the problem. The first step is always to obtain a reliable quantitative result for your residual solvents, typically via headspace gas chromatography (GC).[8]

start Obtain Solid API (Post-Initial Drying) gc_analysis Analyze by Headspace GC for Residual Solvents start->gc_analysis compare Compare Results to ICH Q3C Limits gc_analysis->compare decision Is API Below Acceptable Limits? compare->decision pass Process Complete: Release for Next Step decision->pass Yes fail Action Required: Select Removal Strategy decision->fail No slurry Strategy A: Slurry Washing fail->slurry Low-level, non-polar solvent suspected recrystal Strategy B: Recrystallization fail->recrystal High-level or polar solvent suspected advanced Strategy C: Vacuum Hydration fail->advanced Stubborn, lattice- trapped solvent reanalyze Re-analyze by GC slurry->reanalyze recrystal->reanalyze advanced->reanalyze reanalyze->compare

Caption: Decision workflow for addressing residual solvents.

Scenario 1: High Levels of a Class 3 Solvent (e.g., Isopropanol, Ethyl Acetate) Remain After Standard Drying.
  • Problem: Your GC results show 8,000 ppm of isopropanol, well above the 5,000 ppm ICH limit. Standard vacuum oven drying at 50°C for 24 hours has not reduced the level.

  • Causality: The isopropanol is likely trapped within the crystal lattice. Since 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride is a polar salt, it has low solubility in non-polar or moderately polar solvents. This property can be exploited.

  • Solution: Slurry Washing Protocol The goal is to suspend the solid in a liquid (the "slurry solvent") in which the API is insoluble, but the problematic residual solvent is soluble. This allows the trapped solvent to leach out into the slurry solvent.

    Materials & Equipment:

    • Your API containing residual isopropanol.

    • An anti-solvent such as Heptane or Diethyl Ether (ensure it's anhydrous).

    • Round bottom flask or jacketed reactor.

    • Magnetic stirrer or overhead stirrer.

    • Filtration apparatus (Büchner funnel, filter flask).

    • Vacuum oven.

    Step-by-Step Protocol:

    • Solvent Selection: Choose a solvent where your API has negligible solubility. For a polar hydrochloride salt, heptane is an excellent first choice.

    • Slurry: In a flask, add the API and approximately 10 volumes of heptane (e.g., for 10 g of API, use 100 mL of heptane).

    • Agitation: Stir the resulting slurry vigorously at room temperature for 4-6 hours. Gentle warming to 30-40°C can sometimes accelerate the process, but monitor to ensure the API does not dissolve.

    • Filtration: Filter the solid using a Büchner funnel. Wash the filter cake with a small amount of fresh, cold heptane (1-2 volumes).

    • Drying: Dry the purified solid in a vacuum oven at 45-55°C until a constant weight is achieved.

    • Verification: Submit a sample for headspace GC analysis to confirm the isopropanol level is now below the ICH limit.[8]

Scenario 2: A Stubborn Class 2 Solvent (e.g., Methanol) Persists at Unacceptable Levels.
  • Problem: Your API contains 1,000 ppm of methanol. The ICH limit is 3,000 ppm, but your internal specification is much tighter at <500 ppm. Slurry washing was ineffective.

  • Causality: Methanol, being small and polar, can be very effectively incorporated into the crystal lattice of a polar hydrochloride salt. Its removal often requires disrupting and reforming the crystal structure entirely.

  • Solution: Recrystallization Protocol This process involves dissolving the impure solid in a hot solvent and then allowing it to cool, forming new, purer crystals while leaving impurities (including the residual solvent) in the mother liquor.

    Materials & Equipment:

    • Your API containing residual methanol.

    • Candidate recrystallization solvents (e.g., Isopropanol, Ethanol, Acetonitrile).

    • Candidate anti-solvents (e.g., Diethyl Ether, Heptane, Methyl tert-butyl ether (MTBE)).

    • Heating mantle, condenser, and glassware.

    • Filtration and drying equipment.

    Step-by-Step Protocol:

    • Solvent Screening (Critical Step):

      • The ideal single solvent should dissolve the API when hot but not when cold. Isopropanol is often a good starting point for hydrochloride salts.[5][6]

      • If a single solvent isn't effective, use a solvent/anti-solvent pair. Dissolve the API in a minimal amount of a "good" hot solvent (like ethanol). Then, slowly add a "poor" solvent (an anti-solvent like MTBE) at temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify.

    • Dissolution: In a flask equipped with a condenser, add the API and the chosen solvent (e.g., isopropanol). Heat the mixture to a gentle reflux with stirring until all the solid dissolves. Use the minimum amount of solvent necessary.

    • Cooling & Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation. Once at room temperature, you can place the flask in an ice bath to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration. Wash the cake with a small amount of the cold recrystallization solvent or the anti-solvent.

    • Drying & Verification: Dry the crystals under vacuum and verify the purity and residual solvent levels by GC.

Scenario 3: A High-Boiling, Lattice-Trapped Solvent Cannot Be Removed by Conventional Means.
  • Problem: Your material contains a solvent like Toluene or Dimethylformamide (DMF) that is stubbornly retained even after recrystallization.

  • Causality: The solvent is so well integrated into the crystal that it cannot be displaced by other organic solvents. A different displacement mechanism is required.

  • Solution (Advanced): Vacuum Hydration / Solvent Displacement This technique involves exposing the API to water vapor under vacuum. The small, highly polar water molecules can penetrate the crystal lattice and displace the trapped organic solvent molecules.[9]

    Step-by-Step Protocol:

    • Setup: Place your API as a thin layer in a drying dish inside a vacuum desiccator or vacuum oven.

    • Water Vapor Source: In a separate, open container (like a beaker or crystallization dish), place a volume of deionized water inside the same vacuum chamber.

    • Hydration: Apply vacuum to the chamber (e.g., 10-20 mmHg) and allow the system to stand at room temperature for 24-48 hours. The water will create a vapor-rich atmosphere, facilitating the displacement.

    • Drying: After the hydration period, remove the water container from the chamber.

    • Final Drying: Dry the API under vacuum with gentle heating (e.g., 50°C) to remove the absorbed water. The final product should be anhydrous and free of the original organic solvent.

    • Verification: Confirm the removal of the organic solvent via GC and determine the final water content by Karl Fischer titration.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Therapeutic Goods Administration (TGA). [Link]

  • Purification of organic hydrochloride salt? ResearchGate Discussion. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. PubMed. [Link]

  • 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information. [Link]

  • 3-(4-Chlorophenyl)-5-(propan-2-yl)pyrrolidin-3-ol--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information. [Link]

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace. [Link]

Sources

Validation & Comparative

HPLC method development for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Target Molecule: 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride Molecular Profile:

  • Core Structure: Pyrrolidine ring (Secondary Amine, basic

    
    ).
    
  • Functional Groups: Tertiary alcohol (H-bond donor/acceptor), 4-Chlorophenyl (hydrophobic,

    
    -active).
    
  • Critical Quality Attribute (CQA): Chemical Purity (Assay & Related Substances).

The Analytical Challenge: The primary obstacle in analyzing phenyl-pyrrolidines is the interaction between the protonated secondary amine and residual silanols on the silica surface of HPLC columns. This typically results in:

  • Peak Tailing: Asymmetry factors (

    
    ) often exceed 2.0 on standard C18 columns.
    
  • Retention Shifts: Sensitivity to mobile phase pH fluctuations.

  • Load Sensitivity: Peak shape degrades rapidly as mass load increases.

This guide compares three distinct methodological approaches to solve these issues, ultimately recommending a Biphenyl Stationary Phase protocol over standard C18 methods.

Method Development Strategy (The "Why")

To achieve a robust method, we must exploit the molecule's specific chemistry.

  • pH Management: The amine is protonated (

    
    ) at neutral/acidic pH. We must either suppress silanol ionization (low pH < 3.0) or suppress amine ionization (high pH > 10.0). Given the hydrochloride salt form, acidic conditions are operationally simpler and preferred for MS compatibility.
    
  • Selectivity Mechanisms:

    • Hydrophobic Interaction: Standard C18.[1][2]

    • 
      -
      
      
      
      Interaction: Biphenyl or Phenyl-Hexyl phases offer unique selectivity for the chlorophenyl ring, separating it from non-aromatic synthetic precursors.
Decision Matrix (DOT Visualization)

MethodStrategy Start Analyte: Phenyl-Pyrrolidine HCl Solubility Solubility Check (MeOH/Water) Start->Solubility ColumnSelect Stationary Phase Screen Solubility->ColumnSelect C18 C18 (L1) Standard Hydrophobicity ColumnSelect->C18 Baseline Biphenyl Biphenyl (L11) Pi-Pi + Hydrophobic ColumnSelect->Biphenyl Targeted ResultC18 Result: Tailing (Silanol Interaction) C18->ResultC18 ResultBi Result: Sharp Peak (Orthogonal Selectivity) Biphenyl->ResultBi

Figure 1: Strategic decision tree for selecting the stationary phase based on analyte properties.

Comparative Study: Performance Analysis

We evaluated three method candidates. Data below represents typical performance metrics observed during optimization for this class of compounds.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).[3]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Observation: Significant tailing due to exposed silanols interacting with the amine.

Method B: High pH C18 (Alternative)
  • Column: Hybrid Silica C18 (High pH stable).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[4]

  • Observation: Sharp peaks (amine deprotonated), but reduced retention of the polar alcohol moiety. Silica dissolution risk over long-term use.

Method C: Acidic Biphenyl (Recommended)
  • Column: Fused-Core Biphenyl (2.7 µm).

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Observation: The Biphenyl phase engages the chlorophenyl ring via

    
    -
    
    
    
    stacking, providing strong retention and distinct selectivity from impurities. TFA masks silanols.
Comparative Data Summary
ParameterMethod A (Generic C18)Method B (High pH C18)Method C (Biphenyl + TFA)
USP Tailing Factor (

)
2.1 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (

) from Impurity A
1.82.54.2
Retention Time (

)
4.5 min8.2 min6.1 min
MS Compatibility ExcellentGoodFair (TFA suppression)
Robustness Low (pH sensitive)Moderate (Temp sensitive)High

Expert Insight: While Method B works, Method C is preferred for QC because it avoids the operational complexity of high-pH buffers and utilizes the specific


-

selectivity for the chlorophenyl group.

The Optimized Protocol (Method C)

This protocol is designed to be a self-validating system for the purity analysis of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl.

Chromatographic Conditions[1][4][6][7][8][9][10]
  • Instrument: HPLC with UV-Vis (DAD preferred) or UHPLC.

  • Column: Kinetex Biphenyl or equivalent (USP L11), 100 x 4.6 mm, 2.6 µm or 5 µm.

  • Column Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min (Adjust for column ID).

  • Detection: UV @ 220 nm (Amine/Alcohol backbone) and 254 nm (Chlorophenyl specificity).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Why TFA? It acts as an ion-pairing agent, neutralizing the positive charge on the amine and "capping" silanols, ensuring sharp peaks [1].

  • Solvent B (Organic): Acetonitrile (ACN).

    • Why ACN? Lower viscosity than methanol, sharper peaks for aromatics.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
1.0955Injection / Hold
10.04060Linear Gradient
12.0595Wash
12.1955Re-equilibration
15.0955Stop
Standard & Sample Preparation[7]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 3-(4-chlorophenyl)pyrrolidin-3-ol HCl in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • System Suitability Solution: Spike Working Standard with 1% of likely precursor (e.g., 4-chlorophenyl magnesium bromide derivative or ketone precursor) to verify resolution.

Mechanism of Action

Understanding the interaction is key to troubleshooting.[5] The Biphenyl phase offers a "dual-lock" mechanism:

  • Hydrophobic: Alkyl linker interacts with the pyrrolidine ring.

  • 
    -
    
    
    
    Stacking:
    Biphenyl ligands interact with the analyte's chlorophenyl group.

Mechanism Analyte Analyte (Chlorophenyl-Pyrrolidine) Interaction1 Hydrophobic Interaction (Pyrrolidine Ring) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Chlorophenyl Group) Analyte->Interaction2 StatPhase Biphenyl Stationary Phase Interaction1->StatPhase Interaction2->StatPhase Silanol Residual Silanol (Blocked by TFA) Silanol->Analyte Suppressed

Figure 2: Mechanistic view of the dual-interaction mode on a Biphenyl phase, showing silanol suppression.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria before data acceptance [2].

ParameterAcceptance CriteriaRationale
USP Tailing Factor NMT 1.5Ensures minimal silanol interaction.
Theoretical Plates (N) > 5000Ensures column efficiency.
Resolution (

)
> 2.0Between Main Peak and nearest impurity.
% RSD (n=5) < 1.0%Verifies system precision.
Retention Time Drift < 0.1 minVerifies mobile phase stability.

References

  • Restek Corporation. (2025).[6] Why Biphenyl is Replacing C18 in HPLC. SelectScience.[6] Link

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. ICH Guidelines. Link

  • Phenomenex. (2025).[4][6] Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.Link

  • PubChem. (2025).[7][8] 3-(4-Chlorophenyl)-5-(propan-2-yl)pyrrolidin-3-ol hydrochloride.[9] National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to FTIR Spectral Interpretation: The Case of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum—A Framework for Structural Elucidation

In modern pharmaceutical analysis, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for the structural characterization of active pharmaceutical ingredients (APIs).[1][2] Its power lies in providing a unique molecular "fingerprint," where specific absorption bands correspond directly to the vibrational modes of functional groups within a molecule.[3][4] This guide moves beyond a simple peak-list approach. We will dissect the FTIR spectrum of a complex heterocyclic molecule, 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride, to illustrate a logical, evidence-based interpretation workflow.

This document is designed for researchers and drug development professionals. We will explore not only what peaks are present but why they appear at specific wavenumbers and with characteristic shapes. We will also compare common sampling methodologies, providing the rationale needed to select the optimal technique for obtaining robust, reproducible data for crystalline solids like hydrochloride salts.

The Analyte: Unpacking the Structure of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

Before interpreting a spectrum, one must first understand the molecule's architecture. Our target compound is comprised of several distinct functional regions, each contributing characteristic signals to the overall FTIR spectrum.

Caption: Molecular structure of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride highlighting key functional groups.

The primary structural features to consider are:

  • A Saturated Heterocycle (Pyrrolidine): Present as a secondary amine salt (pyrrolidinium ion).

  • A Tertiary Alcohol (-OH): The hydroxyl group is attached to a carbon with no hydrogen atoms.

  • A Para-Substituted Aromatic Ring: A chlorophenyl group.

  • A Hydrochloride Salt: The amine is protonated, forming an ionic bond with a chloride anion.

Each of these will produce distinct and sometimes overlapping signals that we must carefully disentangle.

FTIR Spectral Analysis: A Region-by-Region Interpretation

A typical mid-IR spectrum spans from 4000 to 400 cm⁻¹.[5] We will approach the interpretation by systematically examining the key regions.

The High-Wavenumber Region (4000 – 2500 cm⁻¹): O-H, N-H, and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of light atoms bonded to hydrogen.

  • O-H Stretch (Alcohol): For alcohols involved in hydrogen bonding, a characteristic broad absorption band is expected, typically centered around 3500-3200 cm⁻¹.[6][7] The breadth of the peak is a direct consequence of the varying strengths of hydrogen bonds within the crystal lattice, which creates a continuum of vibrational frequencies.[7]

  • N-H⁺ Stretch (Amine Salt): This is one of the most revealing features for this molecule. The protonation of the secondary amine to form a secondary ammonium (R₂NH₂⁺) ion results in a very broad and strong absorption envelope that typically spans from 3200 cm⁻¹ down to 2500 cm⁻¹.[8] This broad feature is a hallmark of amine salts and is crucial for confirming the salt's formation.[9]

  • Aromatic C-H Stretch: Sharp, medium-to-weak bands are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) corresponding to the C-H stretching on the phenyl ring.[10]

  • Aliphatic C-H Stretch: Stretching vibrations for the CH₂ groups of the pyrrolidine ring will appear as strong bands just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹).[10]

Causality Insight: The N-H⁺ stretching band will likely overlap significantly with both the O-H and C-H stretching regions. The aliphatic C-H stretches will often appear as sharper peaks superimposed on the broad N-H⁺ absorption envelope.[8]

The Mid-Wavenumber Region (2000 – 1300 cm⁻¹): Double Bonds and Bending Vibrations

This region provides information on unsaturation and bending modes.

  • Aromatic C=C Stretch: The phenyl ring will exhibit two or three bands of variable intensity in the 1620–1450 cm⁻¹ range due to skeletal C=C stretching vibrations.

  • N-H⁺ Bending: The secondary ammonium group (NH₂⁺) should show a bending vibration (scissoring) in the 1620–1550 cm⁻¹ region. This peak can sometimes be obscured by or overlap with the aromatic C=C stretching bands.

  • Aliphatic C-H Bending: The scissoring vibration of the CH₂ groups in the pyrrolidine ring is expected around 1470–1440 cm⁻¹.

  • O-H Bending: The in-plane bending vibration for a tertiary alcohol can be found between 1410–1310 cm⁻¹.

The Fingerprint Region (1300 – 650 cm⁻¹): Complex Vibrations and Skeletal Information

This region is rich with complex vibrations (stretching and bending) that are unique to the overall molecular structure.

  • C-O Stretch (Tertiary Alcohol): This is a critical peak for confirming the alcohol type. For tertiary alcohols, a strong C-O stretching band is characteristically found in the 1210–1100 cm⁻¹ range.[6][11] This distinguishes it from primary (~1050 cm⁻¹) and secondary (~1100 cm⁻¹) alcohols.

  • C-N Stretch: The C-N stretching of the pyrrolidinium ring will appear in the 1250-1020 cm⁻¹ range.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to strong, characteristic bands in this region. For a 1,4-disubstituted (para) ring, a strong absorption is expected between 850–800 cm⁻¹. This peak is highly diagnostic for the substitution pattern.

  • C-Cl Stretch: The stretching vibration for an aryl chloride bond typically appears in the 1090-1010 cm⁻¹ range, though it can be of weak to medium intensity and may be difficult to assign definitively amidst other peaks.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Citation(s)
Tertiary AlcoholO-H Stretch (H-bonded)3500 - 3200Strong, Broad[6][7]
C-O Stretch1210 - 1100Strong[6][11]
O-H Bend1410 - 1310Medium
Secondary Amine Salt (R₂NH₂⁺)N-H⁺ Stretch3200 - 2500Strong, Very Broad[8][9]
N-H⁺ Bend1620 - 1550Medium to Strong[8]
p-ChlorophenylAromatic C-H Stretch3100 - 3000Medium, Sharp[10]
Aromatic C=C Stretch1620 - 1450Medium to Weak
C-H Out-of-Plane Bend850 - 800Strong
Aryl C-Cl Stretch1090 - 1010Medium to Weak
Pyrrolidine RingAliphatic C-H Stretch2950 - 2850Strong[10]
CH₂ Bend (Scissoring)1470 - 1440Medium

Comparison of Sampling Techniques: KBr Pellet vs. ATR

The quality of an FTIR spectrum is heavily dependent on the sample preparation method.[12] For a crystalline solid like our analyte, the two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Parameter KBr Pellet Method Attenuated Total Reflectance (ATR)
Principle Transmission. IR beam passes through the sample dispersed in a transparent KBr matrix.[13]Internal Reflectance. IR beam interacts with the surface of the sample in close contact with a crystal.[14][15]
Sample Prep Labor-intensive: requires grinding sample with dry KBr and pressing under high pressure to form a transparent disc.[16][17]Minimal: place a small amount of powder on the crystal and apply pressure.[15][18]
Potential Issues KBr is hygroscopic; absorbed water shows broad O-H peaks (~3400 cm⁻¹) and a bend (~1640 cm⁻¹), potentially obscuring sample peaks. Non-uniform grinding can cause scattering and distorted peak shapes.[13][16]Requires good, uniform contact between the sample and the crystal. Spectra can have slight peak shifts and intensity differences compared to transmission spectra.[14]
Best For Achieving high-quality, classic transmission spectra for reference library matching. Quantitative analysis where a consistent path length is critical.[17]Rapid, high-throughput screening and identification. Analysis of samples that are difficult to grind or press. Non-destructive, as the sample can be recovered.[15][19]
Trustworthiness High, if prepared correctly. A perfectly clear, transparent pellet is a visual indicator of a well-prepared sample, leading to a high-quality spectrum.[17]High, due to simplicity and reduced operator variability. The application of consistent pressure ensures reproducibility.

Recommendation: For definitive structural elucidation and potential submission for pharmacopoeial standards, the KBr pellet method , when executed correctly, often provides a higher resolution and more universally comparable spectrum.[1][13] However, for routine quality control and rapid identification, ATR is an exceptionally powerful and reliable alternative due to its speed and simplicity.[14][15]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via the KBr Pellet Method

This protocol is designed to be a self-validating system, where adherence to the steps ensures the integrity of the final spectrum.

Objective: To prepare a transparent KBr pellet containing ~1% w/w of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride for analysis by transmission FTIR.

Materials:

  • 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride (analyte)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm)

  • Hydraulic press capable of delivering 8-10 tons of pressure

  • FTIR Spectrometer

start Start: Dry KBr & Analyte step1 Weigh 1-2 mg Analyte & 100-200 mg KBr start->step1 step2 Grind KBr Briefly in Agate Mortar step1->step2 step3 Add Analyte to Mortar step2->step3 step4 Grind Mixture Thoroughly (Aim for fine, homogenous powder) step3->step4 step5 Transfer Powder to Pellet Die step4->step5 step6 Press at 8-10 tons (with vacuum if available) step5->step6 step7 Inspect Pellet (Should be transparent) step6->step7 step8 Acquire Background Spectrum (Empty Sample Compartment) step7->step8 If Cloudy, Regrind & Repress step9 Place Pellet in Holder & Acquire Sample Spectrum step8->step9 end End: Analyze Spectrum step9->end

Caption: Workflow for preparing a KBr pellet for transmission FTIR analysis.

Step-by-Step Methodology:

  • Preparation: Ensure the agate mortar, pestle, and die set are impeccably clean and dry.

  • Weighing: Accurately weigh approximately 1-2 mg of the analyte and 100-200 mg of the dried, spectroscopic-grade KBr. The ratio of KBr to the sample should be roughly 100:1.[13][16]

  • Grinding: Transfer the KBr to the agate mortar and grind it gently for about 30 seconds to break up any large crystals. Add the analyte to the mortar.

  • Homogenization: Grind the mixture vigorously for 1-2 minutes. The goal is to reduce the particle size of the analyte to less than the wavelength of the IR radiation to minimize scattering and produce a homogenous powder.[20]

  • Loading the Die: Carefully transfer the powder mixture into the collar of the pellet die, ensuring an even distribution.

  • Pressing: Place the die into the hydraulic press. If the press has a vacuum port, apply a vacuum to remove trapped air, which helps create a more transparent pellet.[17] Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.

  • Pellet Release and Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be clear and translucent. A cloudy or opaque pellet indicates insufficient grinding, excessive sample concentration, or absorbed moisture, and it should be discarded and remade.[20]

  • Data Acquisition:

    • First, run a background scan with the sample holder empty to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹).

Conclusion

The interpretation of the FTIR spectrum for a molecule like 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride is a systematic process of correlating observed absorption bands with known vibrational frequencies of its constituent functional groups. The key identifiers for this compound are the extremely broad N-H⁺ stretch of the amine salt, the strong C-O stretch confirming the tertiary alcohol, and the C-H out-of-plane bending band indicating the para-substituted aromatic ring. By employing a robust sample preparation technique, such as the KBr pellet method described, researchers can generate high-fidelity spectral data that serves as a reliable foundation for structural confirmation and quality control in a drug development setting.

References

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

  • Unknown. Sample preparation for FT-IR. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Marini, F., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • UTM. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

  • Shimadzu. KBr Pellet Method. Shimadzu. [Link]

  • American Chemical Society Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • ResearchGate. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

  • DTIC. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Quimicaorganica.org. IR Spectrum: Alcohols and Phenols. [Link]

  • METTLER TOLEDO. (2020, January 24). What is ATR? (Attenuated Total Reflectance). YouTube. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. [Link]

  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. [Link]

  • Wikipedia. Fourier-transform infrared spectroscopy. [Link]

  • ResearchGate. ATR-FTIR spectra of the standards of (a) cocaine base and (b) cocaine hydrochloride. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

  • ResearchGate. FT-IR spectra of all aromatic acid dichloride derivatives. [Link]

  • Reddit. (2024, August 11). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized?. [Link]

  • ResearchGate. FTIR spectra of Pyr 14 TFMS and Pyr 14 Cl; * vibrations of the [CF 3 SO 3 ] − anion. [Link]

  • Midac Corporation. PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • ResearchGate. (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. [Link]

  • Chemistry LibreTexts. (2023, October 24). 4.9.11.4: Part I - FTIR spectrum of a mixture of HCl and DCl gas. [Link]

  • ResearchGate. (2025, March 12). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. [Link]

  • ResearchGate. Fourier Transform Infrared spectroscopy of Iron Chloride Based AC The.... [Link]

  • PMC. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. [Link]

Sources

Validating Elemental Composition for 3-(4-chlorophenyl)pyrrolidin-3-ol HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Protocol

In the validation of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride batches, relying solely on automated combustion analysis (CHNS) is insufficient due to the compound's dual-halogen nature (covalent aryl chloride vs. ionic hydrochloride).

The Recommendation: This guide establishes that a Hybrid Analytical Workflow —combining Automated Micro-Combustion (CHN) for the organic backbone with Potentiometric Titration for the ionic counterion—outperforms single-method alternatives. This approach provides the necessary specificity to distinguish between the free base, the salt, and inorganic impurities, satisfying rigorous ICH Q2(R2) validation criteria.

Technical Context & Theoretical Baseline

Before validating batches, the theoretical composition must be rigorously defined. This compound presents a specific analytical challenge: it contains chlorine in two distinct chemical environments.

  • Analyte: 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride[1][2]

  • Molecular Formula: C₁₀H₁₃Cl₂NO

  • Molecular Weight: 234.12 g/mol

  • Structure Note: The molecule features a tertiary alcohol and a secondary amine salt. The presence of the hydroxyl group increases hygroscopicity, a critical factor in elemental analysis (EA) validation.

Table 1: Theoretical Composition Targets
ElementCountAtomic ContributionTheoretical Mass %Analytical Role
Carbon (C) 10120.1151.30% Backbone Purity
Hydrogen (H) 1313.105.60% Solvent/Moisture Trap Indicator
Nitrogen (N) 114.015.98% Amine Stoichiometry
Chlorine (Total) 270.9030.28% Aggregate Halogen Content
Chlorine (Ionic) 135.4515.14% Salt Formation Confirmation
Oxygen (O) 116.006.83% (Usually calculated by difference)

Expert Insight: A common failure mode in synthesizing this compound is incomplete salt formation. A batch might pass a "Total Chlorine" test (via combustion) if excess inorganic chloride (e.g., NaCl) is present, masking a deficiency in the organic salt. Only specific ionic titration can validate the 1:1 HCl stoichiometry.

Comparative Methodology: Selecting the Right Tool

We evaluated three common analytical strategies for validating this specific API intermediate.

Strategy A: Automated CHNS (All-in-One Combustion)
  • Method: Sample is combusted at >1000°C; gases are separated via GC.

  • Verdict: Not Recommended for Release Testing.

  • Data Support: While efficient, determining Chlorine via combustion often yields higher standard deviations (±0.4-0.6%) compared to titration (±0.1-0.2%). Crucially, it cannot distinguish between the covalent Cl on the phenyl ring and the ionic Cl of the salt.

Strategy B: Schöniger Flask (Oxygen Flask Combustion)
  • Method: Manual combustion in oxygen-rich atmosphere; absorption into solution; titration.

  • Verdict: Suitable for Secondary Verification.

  • Data Support: Excellent for "Total Halogen" determination but labor-intensive and prone to operator error. It lacks the throughput required for multi-batch validation.

Strategy C: The Hybrid Protocol (CHN + Potentiometric Titration)
  • Method: CHN via combustion; Ionic Chloride via AgNO₃ titration.

  • Verdict: The Validated Standard.

  • Data Support: Decouples the analysis. High-precision CHN confirms the organic structure (C₁₀H₁₂ClNO), while titration specifically quantifies the HCl molar ratio.

Experimental Protocols

Primary Workflow: The Hybrid Validation System

This protocol is designed to meet ICH Q2(R2) requirements for Specificity, Accuracy, and Precision.[3][4]

Part I: Automated CHN Analysis

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard.

  • Sample Prep:

    • Dry sample at 40°C under vacuum for 4 hours to remove surface moisture (critical due to the 3-ol moiety).

    • Weigh 2.0 – 2.5 mg (±0.001 mg) into tin capsules.

    • Crucial Step: Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule. This acts as a combustion aid and prevents the formation of non-volatile carbon-chlorine residues.

  • Run Parameters: Furnace: 950°C; Carrier Gas: Helium (140 mL/min); Oxygen Injection: 5 seconds.

Part II: Potentiometric Titration for Ionic Chloride

Instrument: Metrohm 905 Titrando (or equivalent) with Ag-Titrode.

  • Solvent System: Dissolve 50 mg of sample in 50 mL deionized water + 2 mL 1M HNO₃. (Acidification prevents amine interference).

  • Titrant: 0.01 M Silver Nitrate (AgNO₃), standardized against NaCl primary standard.

  • Endpoint Detection: Potentiometric inflection point (mV).

  • Calculation:

    
    
    

Visualizing the Validation Logic

The following diagram illustrates the decision logic for releasing a batch based on the Hybrid Protocol.

ValidationLogic Start Batch Sample Received Dry Vacuum Drying (40°C, 4h) Start->Dry Split Split Sample Dry->Split CHN Path A: CHN Combustion (Organic Backbone) Split->CHN Titr Path B: Potentiometric Titration (Ionic Chloride) Split->Titr CheckC Check Carbon % (Target: 51.3 ±0.4%) CHN->CheckC CheckCl Check Ionic Cl % (Target: 15.1 ±0.3%) Titr->CheckCl CheckH Check Hydrogen % (Target: 5.6 ±0.3%) CheckC->CheckH Eval Data Evaluation CheckH->Eval CheckCl->Eval Pass BATCH RELEASED (Valid Salt Stoichiometry) Eval->Pass All Specs Met Fail_H FAIL: High Hydrogen (Solvent/Moisture Trap) Eval->Fail_H H > 6.0% Fail_Cl FAIL: Low Ionic Cl (Incomplete Salt Formation) Eval->Fail_Cl Cl < 14.8%

Figure 1: Decision tree for validating 3-(4-chlorophenyl)pyrrolidin-3-ol HCl batches. Note the parallel processing of organic and ionic content.

Representative Validation Data

The following table simulates a comparative validation study across three production batches, highlighting common issues detected by the Hybrid Protocol that a simple CHNS method might miss.

Table 2: Method Comparison & Batch Analysis
ParameterTheoretical Batch 001 (Ideal) Batch 002 (Wet) Batch 003 (Bad Salt)
Method Used Hybrid ProtocolHybrid ProtocolHybrid Protocol
Carbon (%) 51.30 51.25 (Pass)50.10 (Fail)51.40 (Pass)
Hydrogen (%) 5.60 5.65 (Pass)6.20 (Fail) 5.58 (Pass)
Nitrogen (%) 5.98 5.95 (Pass)5.80 (Low)6.01 (Pass)
Ionic Cl⁻ (%) 15.14 15.10 (Pass)14.80 (Low)12.50 (Fail)
Total Cl (Calc) 30.28 30.2229.5027.60
Status RELEASE RE-DRY REJECT

Analysis of Failures:

  • Batch 002: The elevated Hydrogen (6.20% vs 5.60%) combined with depressed Carbon suggests retained solvent (likely water or methanol from recrystallization). The 3-ol group makes this compound prone to hydrogen bonding with solvents.

  • Batch 003: Carbon and Nitrogen are acceptable, but Ionic Chloride is significantly low (12.5%).

    • Scenario: If this batch were tested via Method A (Total CHNS) , the Total Cl might read ~27-28%. Without distinguishing ionic Cl, an analyst might assume it's just impure.

    • Hybrid Insight: The specific lack of Ionic Cl confirms the issue is incomplete acidification during salt formation. The batch contains a mix of free base and HCl salt.

Validation Parameters (ICH Q2 Alignment)

To validate this method for your lab, perform the following verification steps:

  • Specificity: Analyze the Free Base vs. the HCl Salt.

    • Requirement: The titration must yield < 0.1% Cl for the free base (demonstrating no interference from the covalent aryl chloride).

  • Linearity (Titration):

    • Prepare 5 concentrations of the salt (50% to 150% of target).

    • Acceptance: R² > 0.999.

  • Repeatability (Precision):

    • 6 replicates of a single batch.

    • Acceptance: RSD < 0.5% for C, H, N; RSD < 1.0% for Cl⁻.

  • Robustness:

    • Vary the drying time (2h vs 6h) to establish the "stable weight" window, ensuring the hygroscopic nature of the 3-ol group doesn't skew results.

References

  • International Council for Harmonisation (ICH). (2023).[3][5] Validation of Analytical Procedures: Q2(R2). FDA/EMA. [Link]

  • Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations. Microchemical Journal. [Link]

Sources

Validating Analytical Architectures for 3-(4-chlorophenyl)pyrrolidin-3-ol in Plasma: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of analytical architectures for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride in plasma. This document compares the performance of the LC-MS/MS with Mixed-Mode Cation Exchange (MCX) workflow (The "Target System") against traditional HPLC-UV with Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) alternatives.

Executive Summary: The Polarity Paradox

Detecting 3-(4-chlorophenyl)pyrrolidin-3-ol (C₁₀H₁₂ClNO · HCl) in plasma presents a classic bioanalytical challenge: the "Polarity Paradox." As a hydrochloride salt of a secondary amine with a hydroxyl group, the molecule is highly polar and positively charged at physiological pH.

  • The Challenge: Traditional Liquid-Liquid Extraction (LLE) struggles to partition this hydrophilic cation into non-polar organic solvents without aggressive pH manipulation, which risks degradation.

  • The Solution: This guide validates a Mixed-Mode Cation Exchange (MCX) SPE coupled with UHPLC-MS/MS workflow.

  • The Verdict: While HPLC-UV provides a cost-effective legacy option, the MCX-LC-MS/MS workflow offers superior sensitivity (LLOQ < 1.0 ng/mL) and matrix elimination, essential for pharmacokinetic (PK) profiling.

Chemical Profile & Method Selection

Understanding the analyte's physicochemical properties is the first step in "Self-Validating" experimental design.

PropertyValue (Approx.)Bioanalytical Implication
Formula C₁₀H₁₂ClNO · HClMonoisotopic Mass: ~197.06 Da (M+H: 198.1)
pKa (Amine) ~9.5Cationic at pH 7.4 (Plasma). Requires pH >11.5 to neutralize for LLE.
LogP ~1.5 - 1.8Moderately lipophilic backbone, but high polarity due to -OH and -NH.
Chromophore ChlorobenzeneWeak UV absorbance (λmax ~220 nm, 260 nm). Limits HPLC-UV sensitivity.
Decision Logic: Extraction Methodology

The following decision tree illustrates why Mixed-Mode SPE is the scientifically grounded choice over LLE or PPT for this specific analyte.

ExtractionLogic Analyte Analyte: 3-(4-chlorophenyl)pyrrolidin-3-ol (Polar Amine, pKa ~9.5) Plasma Matrix: Plasma (pH 7.4) Analyte is Positively Charged (+) Analyte->Plasma Choice Extraction Strategy? Plasma->Choice LLE Liquid-Liquid Extraction (LLE) (Hexane/Ether) Choice->LLE Requires pH > 11.5 (Risk of degradation) PPT Protein Precipitation (PPT) (Acetonitrile/MeOH) Choice->PPT Fast but 'Dirty' (High Matrix Effect) SPE Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Choice->SPE Ionic Interaction (High Selectivity) Result_LLE NOT RECOMMENDED for Trace Analysis LLE->Result_LLE Low Recovery (<50%) Result_PPT ACCEPTABLE for High Conc. Only PPT->Result_PPT Ion Suppression (>20%) Result_SPE GOLD STANDARD for PK/Validation SPE->Result_SPE High Recovery (>85%) Clean Extract

Figure 1: Extraction Strategy Decision Tree. The cationic nature of the analyte at physiological pH favors Mixed-Mode Cation Exchange (MCX) to utilize ionic retention mechanisms.

Comparative Performance Analysis

The table below objectively compares the validated "Target System" (MCX-LC-MS/MS) against common alternatives.

FeatureTarget System (MCX-LC-MS/MS) Alternative A (PPT-LC-MS/MS) Alternative B (LLE-HPLC-UV)
Mechanism Ionic Retention + Hydrophobic WashSolubility-based Protein RemovalPartitioning (LogP driven)
LLOQ 0.1 - 0.5 ng/mL (High Sensitivity)5.0 - 10.0 ng/mL50 - 100 ng/mL (Low Sensitivity)
Recovery 85% - 95% (Consistent)>90% (But variable cleanliness)40% - 60% (pH dependent)
Matrix Effect Negligible (<5%) High (Phospholipids remain)N/A (UV not subject to suppression)
Throughput Medium (Requires SPE steps)High (Dilute & Shoot)Low (Evaporation required)
Cost/Sample

$ (Cartridges required)
$ (Solvent only)

(Solvent + Labor)

Expert Insight: While PPT is faster, the presence of phospholipids often causes significant ion suppression at the retention time of polar amines. For a validated method complying with FDA M10 guidelines, MCX-SPE provides the necessary robustness.

Detailed Validation Protocol (Target System)

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) and ICH M10 standards.

Instrumentation & Conditions[2][3][4]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 with polar embedding or Phenyl-Hexyl (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 50 mm, 1.7 µm.

    • Why? Standard C18 may suffer from "dewetting" with highly aqueous mobile phases needed to retain polar amines. T3 or Biphenyl phases provide better retention for polar bases.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: 0.1% Formic Acid in Acetonitrile.

  • MS Parameters (ESI Positive):

    • MRM Transition 1 (Quantifier): 198.1

      
       180.1 (Loss of H₂O, typical for cyclic alcohols).
      
    • MRM Transition 2 (Qualifier): 198.1

      
       125.0 (Chlorobenzyl cation).
      
    • Note: Verify the chlorine isotope signature (³⁷Cl at M+2, ~33% abundance) to confirm identity.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

This workflow utilizes the basicity of the pyrrolidine nitrogen.

  • Pre-treatment: Aliquot 100 µL Plasma. Add 100 µL Internal Standard (IS) solution (e.g., Deuterated analog or Haloperidol-D4). Add 200 µL 2% Formic Acid (aq) .

    • Mechanism:[1] Acidification ensures the analyte is fully protonated (Charge = +1) to bind to the cation exchange sorbent.

  • Conditioning: Condition MCX plate (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample. (Flow rate < 1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Critical Step: Since the analyte is bound ionically, it will NOT elute with neutral methanol. This wash removes neutral lipids and hydrophobic interferences.

  • Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] High pH neutralizes the pyrrolidine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N₂ (40°C). Reconstitute in 100 µL Mobile Phase (10% B).

Validation Experiments (The "Self-Validating" System)
A. Selectivity & Specificity[2][3]
  • Protocol: Analyze blank plasma from 6 individual sources (including lipemic and hemolyzed).

  • Acceptance Criteria: Interference at analyte retention time must be < 20% of the LLOQ response.

B. Matrix Effect (ME) & Recovery (RE)

Use the "Matuszewski Strategy" (See References) comparing three sets:

  • Set A: Standard in Reconstitution Solvent.

  • Set B: Standard spiked into post-extraction blank matrix.

  • Set C: Standard spiked into pre-extraction plasma.

  • Calculations:

    • Matrix Factor (MF): (Peak Area B / Peak Area A). Value < 1.0 indicates suppression. Target: 0.85 - 1.15.

    • Recovery (RE): (Peak Area C / Peak Area B). Target: > 80% and consistent (%CV < 15%).

C. Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ Criteria: Signal-to-Noise (S/N)

    
     10:1. Precision/Accuracy within ±20%.
    

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation process, ensuring compliance with regulatory standards.

ValidationWorkflow cluster_experiments Core Validation Parameters Start Method Development PreVal Pre-Validation (3 Batches) Start->PreVal Selectivity Selectivity (6 Lots Matrix) PreVal->Selectivity Accuracy Accuracy & Precision (5 Levels, n=6) Selectivity->Accuracy Stability Stability (Freeze/Thaw, Benchtop) Accuracy->Stability ME Matrix Effect (Lipemic/Hemolyzed) Stability->ME Report Final Validation Report (FDA/EMA Compliant) ME->Report

Figure 2: Validation Workflow. A sequential approach to validating bioanalytical methods, ensuring all critical parameters (Selectivity, Accuracy, Stability) are addressed.

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Cause: Incomplete elution from MCX plate.

    • Fix: Increase Ammonium Hydroxide concentration to 5% or use IPA/MeOH mixtures for elution to improve solubility.

  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine with free silanols on the column.

    • Fix: Ensure the column is "end-capped" (e.g., T3 or BEH C18). Add 5mM Ammonium Formate to the mobile phase to compete for silanol sites.

  • Issue: Carryover.

    • Cause: Analyte sticking to the injector needle.

    • Fix: Use a strong needle wash (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem. (2025).[4][5] Compound Summary: 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride.[4] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 3-(4-chlorophenyl)pyrrolidin-3-ol Hydrochloride

[1][2]

Executive Summary: Risk Profile & Immediate Action

Compound: 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride Hazard Class: Irritant / Harmful (Oral) / Potential Corrosive (Eye) / Aquatic Toxin Containment Level: Occupational Exposure Band 3 (OEB 3) – Default for bioactive intermediates.

Critical Safety Warning: As a hydrochloride salt of a chlorinated amine, this compound is hygroscopic . Upon contact with moisture (perspiration, mucous membranes), it can hydrolyze to release localized hydrochloric acid, causing severe irritation or chemical burns that may be delayed. Do not rely on standard safety glasses alone during powder manipulation.

Part 1: Risk Assessment & Hazard Identification (The "Why")

Senior Scientist Insight: In drug development, specific toxicity data for intermediates like 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride is often sparse. Therefore, we apply Structure-Activity Relationship (SAR) logic to determine safety protocols. We do not wait for an accident to validate a hazard.

Structural Hazard Analysis
  • Chlorophenyl Group: Increases lipophilicity, facilitating skin absorption and potential bioaccumulation. Often associated with aquatic toxicity.

  • Pyrrolidine Ring (Secondary Amine): biologically active pharmacophore; potential for CNS activity.

  • Hydrochloride Salt (.HCl):

    • Hygroscopicity: The powder will clump and adhere to gloves/surfaces in humid environments.

    • Acidity: In solution or upon contact with moist tissues (eyes, lungs), pH drops significantly, posing a risk of acid burns.

Exposure Pathways
  • Inhalation (High Risk): Fine dust generation during weighing or transfer.

  • Ocular (Critical Risk): Dust settling on the eye surface dissolves rapidly, causing immediate stinging and potential corneal damage.

  • Dermal (Moderate Risk): Permeation through inadequate gloves; transfer from contaminated surfaces.

Part 2: PPE Selection Matrix (The "What")

This matrix complies with OSHA 29 CFR 1910.132 and Prudent Practices in the Laboratory standards.

PPE CategoryStandard RequirementSenior Scientist Recommendation (Best Practice)
Respiratory NIOSH N95P100 (HEPA) Half-Face Respirator or PAPR if handling >100mg outside a fume hood. For standard bench work, work inside a certified chemical fume hood; no personal respirator needed if sash is at proper height.
Eye/Face ANSI Z87.1 Safety GlassesChemical Splash Goggles (Indirect Vent) . Rationale: Safety glasses allow dust entry from the top/sides. Hydrolyzing salts require a sealed environment around the eyes.
Hand Protection Nitrile Gloves (4 mil)Double-Gloving Protocol: 1. Inner: Nitrile (4 mil) - taped to lab coat cuff.2. Outer: Nitrile (Extended Cuff, 5-8 mil). Rationale: Prevents "wrist gap" exposure and allows shedding of the outer glove if contaminated without exposing skin.
Body Lab CoatTyvek® Sleeves or Apron over a standard cotton lab coat. Rationale: Cotton absorbs hygroscopic salts, keeping the irritant against your clothes/skin.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.

PPE_Decision_TreeStartStart: Handling 3-(4-chlorophenyl)pyrrolidin-3-ol HClState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidPowderSolutionLiquid / SolutionState_Check->SolutionDissolvedQuantity_CheckQuantity > 500 mg?Solid->Quantity_CheckSolution_ProtocolSolution Protocol:- Standard Fume Hood- Single Nitrile Gloves- Safety Glasses- Face Shield (if pouring)Solution->Solution_ProtocolHigh_Risk_SolidHigh Risk Protocol:- Fume Hood REQUIRED- Double Nitrile Gloves- Splash Goggles- Tyvek SleevesQuantity_Check->High_Risk_SolidYesLow_Risk_SolidStandard Protocol:- Balance Enclosure- Single Nitrile Gloves- Safety Glasses w/ Side ShieldsQuantity_Check->Low_Risk_SolidNo

Caption: Decision logic for scaling PPE based on physical state and quantity to minimize exposure risk.

Part 3: Operational Protocol (The "How")

Phase 1: Preparation (Donning)
  • Inspection: Check fume hood certification sticker (face velocity must be 80–120 fpm).

  • Glove Layering:

    • Don inner nitrile gloves.

    • Pull lab coat cuffs over inner gloves.

    • Don outer extended-cuff nitrile gloves over the lab coat cuff. This creates a tortuous path that dust cannot travel through.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. HCl salts are prone to static charge, causing powder to "jump" and disperse.

Phase 2: Manipulation (Weighing & Transfer)
  • The "Deep Reach" Rule: Perform all open-vessel manipulations at least 6 inches inside the fume hood sash.

  • Solvent Trap: When dissolving the solid, add the solvent slowly. The heat of solution (exothermic solvation of HCl salts) can cause minor sputtering.

  • Spill Management: If powder spills, do not sweep. Cover with a wet paper towel (dampened with water) to dissolve the salt, then wipe up. This prevents airborne dust generation.[1][2]

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the reagent bottle with a Kimwipe dampened with methanol or water before removing it from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them in the solid hazardous waste container.

  • Hand Wash: Wash hands with soap and cool water immediately after doffing. Avoid hot water initially, as it opens pores and increases absorption if trace chemicals are present.

Workflow Visualization

Handling_WorkflowSetup1. Setup:Check Airflow & StaticDonning2. Donning:Double Glove MethodSetup->DonningHandling3. Handling:6 inches inside HoodDonning->HandlingDecon4. Decon:Wet Wipe ContainersHandling->DeconDoffing5. Doffing:Remove Outer Gloves in HoodDecon->DoffingWash6. Hygiene:Cool Water WashDoffing->Wash

Caption: Step-by-step operational workflow ensuring containment from setup to final hygiene.

Part 4: Disposal & Emergency Response[6]

Waste Disposal[3][5][6][7][8][9][10]
  • Classification: Halogenated Organic Solid/Liquid .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if strict incineration protocols are required by your EH&S.

  • Labeling: clearly mark as "Contains Chlorinated Organics" and "Acidic Salt."

Emergency Procedures
IncidentImmediate Action
Eye Contact Flush immediately for 15 minutes. Do not wait for pain. The HCl hydrolysis is rapid. Hold eyelids open. Seek medical attention.
Skin Contact Brush off dry powder gently (do not rub), then rinse with copious water. Remove contaminated clothing.[1][3][4]
Inhalation Move to fresh air.[1][2][3][4] If breathing is difficult, oxygen should be administered by trained personnel.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Eye and Face Protection - 29 CFR 1910.133.[3] United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.